NSC799462
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-6-chloro-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-3-23-16(21)11(8-19)13-10-7-9(18)5-6-12(10)25-15(20)14(13)17(22)24-4-2/h5-7,11,13H,3-4,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVKFBGVVRSOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester (SC79)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester, a molecule of significant interest in biomedical research, widely known as SC79, a potent and specific activator of the Akt signaling pathway. This document outlines the prevalent synthetic strategy, a one-pot, multi-component reaction, and provides a detailed, generalized experimental protocol. Furthermore, it includes a discussion on the reaction mechanism and the biological significance of the target compound, particularly its role in cell survival and neuroprotection. All quantitative data is presented in structured tables, and key pathways are visualized using diagrams to facilitate understanding.
Introduction
The 2-amino-4H-benzopyran scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The target molecule of this guide, 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester (CAS No. 305834-79-1), has gained prominence as the Akt activator SC79. The Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. SC79 has been shown to promote cell survival and protect neurons from ischemic injury, making it a valuable tool for studying Akt-mediated cellular processes and a potential lead compound for therapeutic development.
The synthesis of 2-amino-4H-benzopyran derivatives is most commonly achieved through a versatile and efficient one-pot, three-component reaction. This approach offers several advantages, including operational simplicity, high atom economy, and the ability to generate molecular diversity. The general strategy involves the condensation of a salicylaldehyde derivative, an active methylene compound, and a suitable third component, often in the presence of a basic catalyst.
This guide will now delve into the specific synthetic details for the preparation of 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester.
Synthetic Pathway and Mechanism
The synthesis of the target compound is a prime example of a domino Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.
General Reaction Scheme
The overall reaction can be depicted as follows:
Caption: General reaction scheme for the one-pot synthesis.
Plausible Reaction Mechanism
The reaction proceeds through the following key steps:
-
Knoevenagel Condensation: The basic catalyst (e.g., piperidine) facilitates the condensation between 5-chlorosalicylaldehyde and ethyl 2-cyanoacetate to form a Knoevenagel adduct, an electron-deficient alkene.
-
Michael Addition: The enolate of ethyl acetoacetate, also formed in the presence of the base, acts as a Michael donor and adds to the electron-deficient alkene (the Michael acceptor).
-
Intramolecular Cyclization (O-alkylation): The phenoxide ion of the salicylaldehyde moiety undergoes an intramolecular nucleophilic attack on the nitrile group, leading to the formation of an imine intermediate.
-
Tautomerization: The imine intermediate then tautomerizes to the more stable enamine form, yielding the final 2-amino-4H-1-benzopyran product.
References
SC-79: A Technical Guide to the Small Molecule Akt Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-79 is a cell-permeable small molecule that has emerged as a valuable tool for the specific activation of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). Akt is a critical node in intracellular signaling pathways, governing a wide array of cellular processes including cell survival, growth, proliferation, metabolism, and angiogenesis. Dysregulation of the Akt pathway is implicated in numerous diseases, most notably cancer, making it a key target for therapeutic intervention. SC-79 offers a unique mechanism of action, enabling the study of Akt signaling in a controlled manner and holding potential for therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of SC-79.
Chemical Properties
SC-79, with the chemical name 2-amino-6-chloro-α-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester, is a synthetic organic compound. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₇ClN₂O₅ | [1][2] |
| Molecular Weight | 364.78 g/mol | [2][3] |
| CAS Number | 305834-79-1 | [2] |
| Appearance | Off-white solid | |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | |
| Purity | ≥98% (HPLC) | |
| Storage | Store at -20°C. Stock solutions in DMSO can be stored at -70°C for up to 2 weeks. |
Mechanism of Action
SC-79 acts as a potent and specific activator of all Akt isoforms (Akt1, Akt2, and Akt3).[4] Its mechanism of action is distinct from physiological activation by growth factors. SC-79 directly binds to the pleckstrin homology (PH) domain of Akt.[5][6] This binding event induces a conformational change in the Akt protein, rendering it more susceptible to phosphorylation by its upstream kinase, phosphoinositide-dependent kinase 1 (PDK1).
Notably, SC-79 promotes the phosphorylation of Akt at two key regulatory sites: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the C-terminal hydrophobic motif.[7] This dual phosphorylation is essential for the full activation of Akt's kinase activity. A unique feature of SC-79-mediated activation is that it occurs primarily in the cytosol.[7] This is in contrast to the canonical growth factor-induced activation, which requires the translocation of Akt to the plasma membrane. SC-79, in fact, inhibits the membrane translocation of Akt.[5][8]
The binding affinity of SC-79 to the PH domain of Akt has been estimated to be approximately -7.0 kcal/mol through in silico docking studies.[5]
Signaling Pathway
The activation of Akt by SC-79 initiates a downstream signaling cascade that impacts numerous cellular functions. A simplified representation of this pathway is depicted below.
Caption: SC-79 binds to the PH domain of cytosolic Akt, facilitating its phosphorylation by PDK1 and leading to the activation of downstream pro-survival and anti-apoptotic pathways.
Quantitative Data
The following tables summarize key quantitative data related to the activity of SC-79 from various studies.
Table 1: In Vitro Efficacy
| Parameter | Value | Cell Type/System | Reference |
| EC₅₀ (Neuroprotection) | 4 µg/mL | Primary neuron cultures (glutamate-induced toxicity) | |
| Effective Concentration (Akt Phosphorylation) | 2 - 8 µg/mL | Various cell lines (HEK293, HeLa, etc.) | [4] |
| Effective Concentration (Cell Viability) | 10 µg/mL | ARPE-19 cells (high glucose-induced apoptosis) | [9] |
Table 2: Binding Affinity
| Parameter | Value | Method | Reference |
| Binding Affinity (to Akt PH domain) | -7.0 kcal/mol | In silico docking | [5] |
Experimental Protocols
Detailed methodologies for key experiments involving SC-79 are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol describes the detection of phosphorylated Akt (p-Akt) at Ser473 and Thr308 in response to SC-79 treatment.
Caption: Workflow for Western blot analysis of SC-79-induced Akt phosphorylation.
Materials:
-
Cell culture reagents
-
SC-79 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels and grow to 70-80% confluency. Treat cells with the desired concentration of SC-79 (e.g., 4 µg/mL) for the specified time (e.g., 30 minutes). Include a vehicle control (DMSO).[2]
-
Cell Lysis: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer to the cells and scrape to collect the lysate. Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify the relative levels of phosphorylated and total Akt.[10]
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of SC-79 on cell viability, which can be used to assess its cytoprotective effects.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
SC-79 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of SC-79 and/or a cytotoxic agent for the desired duration. Include appropriate controls (untreated cells, vehicle control, cytotoxic agent alone).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with SC-79, typically to assess its anti-apoptotic effects.
Materials:
-
6-well cell culture plates
-
Cell culture medium
-
SC-79 (stock solution in DMSO)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with SC-79 and/or an apoptosis-inducing agent as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
SC-79 is a powerful and specific pharmacological tool for the activation of Akt signaling. Its unique cytosolic mechanism of action provides a valuable means to dissect the complex roles of Akt in cellular physiology and disease. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize SC-79 in their investigations, ultimately contributing to a deeper understanding of Akt-mediated processes and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct AKT activation in tumor-infiltrating lymphocytes markedly increases interferon-γ (IFN-γ) for the regression of tumors resistant to PD-1 checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cjeo-journal.org [cjeo-journal.org]
- 10. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
SC-79: A Technical Guide to a Cell-Permeable Akt Phosphorylation Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-79 is a novel, cell-permeable small molecule that has emerged as a potent and specific activator of the serine/threonine kinase Akt (also known as Protein Kinase B). Unlike traditional methods of Akt activation which rely on upstream signaling cascades, SC-79 acts directly on Akt, inducing its phosphorylation and subsequent activation within the cytoplasm. This unique mechanism of action, independent of membrane translocation, has made SC-79 an invaluable tool for elucidating the complex roles of Akt in various cellular processes. This technical guide provides an in-depth overview of SC-79, including its mechanism of action, downstream signaling effects, quantitative data on its activity, detailed experimental protocols for its use, and its potential applications in research and drug development.
Introduction to Akt and the Significance of its Activation
The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, metabolism, and angiogenesis.[1][2] Dysregulation of this pathway is implicated in a wide range of human diseases, most notably cancer, diabetes, and neurodegenerative disorders.[3][4] Akt exists as three highly homologous isoforms (Akt1, Akt2, and Akt3) and its activation is a tightly regulated process.[5] Typically, growth factors or other extracellular stimuli activate receptor tyrosine kinases, leading to the recruitment and activation of phosphoinositide 3-kinase (PI3K).[4] PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, which serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream kinase, PDK1.[4][5] This co-localization at the membrane facilitates the phosphorylation of Akt at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2 or other kinases.[4] Full activation of Akt requires phosphorylation at both sites.[4]
The development of pharmacological agents that can modulate Akt activity has been a major focus of research. While numerous inhibitors have been developed, specific and cell-permeable activators have been less common. SC-79 fills this gap, providing a powerful tool to directly and selectively activate Akt signaling.
SC-79: Mechanism of Action
SC-79 is a unique Akt activator due to its distinct mechanism of action. It is a cell-permeable small molecule that directly binds to the PH domain of Akt.[6][7] This binding event is crucial as it induces a conformational change in the Akt protein, making it a more favorable substrate for its upstream kinases, even in the absence of membrane translocation.[6] In essence, SC-79 bypasses the need for PIP3-mediated recruitment to the plasma membrane, a canonical step in Akt activation.[8]
This cytosolic activation of Akt by SC-79 leads to the phosphorylation of both Thr308 and Ser473, resulting in its full enzymatic activity.[9][10] It has been shown to activate all three isoforms of Akt and is effective across various cell types.[10][11]
Signaling Pathway Diagram
Caption: SC-79 directly binds to the PH domain of Akt in the cytoplasm, promoting its phosphorylation by PDK1 and mTORC2, leading to its activation.
Downstream Effects of SC-79 Mediated Akt Activation
By activating Akt, SC-79 influences a wide array of downstream signaling pathways, ultimately impacting cell fate. Key downstream effects include:
-
Promotion of Cell Survival and Inhibition of Apoptosis: Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and caspase-9.[4][12] It can also promote the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[13] SC-79 has been shown to protect various cell types, including neurons and hepatocytes, from apoptotic cell death induced by a variety of stressors.[9][11][14]
-
Regulation of Cell Growth and Proliferation: Akt activation by SC-79 can lead to the phosphorylation and activation of mTORC1, a central regulator of cell growth and proliferation.[2][15] This, in turn, can promote protein synthesis and cell cycle progression.[1]
-
Modulation of GSK3β Signaling: Akt phosphorylates and inhibits glycogen synthase kinase 3β (GSK3β), a key enzyme involved in numerous cellular processes.[8] Inhibition of GSK3β can have implications for metabolism, cell fate, and neuroprotection.
-
Activation of Nrf2 Signaling: SC-79 has been reported to induce the nuclear translocation of Nrf2, a master regulator of the antioxidant response.[14][16] This suggests a role for SC-79 in protecting cells from oxidative stress.
-
Enhancement of Nitric Oxide Production: In certain cell types, SC-79-mediated Akt activation can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in increased nitric oxide (NO) production.[16]
Downstream Signaling Pathway Diagram
Caption: Activated Akt by SC-79 phosphorylates a variety of downstream targets, leading to increased cell survival and growth, and other cellular responses.
Quantitative Data
The following tables summarize quantitative data for SC-79 from various studies. It is important to note that optimal concentrations and treatment times can vary depending on the cell type and experimental conditions.
| Parameter | Cell Line / System | Value | Reference |
| Effective Concentration | SH-SY5Y cells | 10 µM | [14] |
| Primary murine dopaminergic neurons | 10 µM | [14] | |
| ARPE-19 cells | 5, 10, 20 µg/ml | [17] | |
| HeLa cells | 4 µg/ml | [10] | |
| ARPE-19 and primary murine RPE cells | 0.1–10 µg/mL (2.74–27.41 µM) | [18] | |
| In Vivo Dosage | Mouse model of ischemia | 0.04mg/g body weight (intraperitoneal) | [11] |
Note: Conversion of µg/ml to µM for SC-79 (Molecular Weight: 457.5 g/mol ) can be calculated as: µM = (µg/ml) / 0.4575.
Experimental Protocols
This section provides generalized protocols for key experiments involving SC-79. Researchers should optimize these protocols for their specific cell lines and experimental setups.
Cell Culture and SC-79 Treatment
-
Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere overnight.
-
SC-79 Preparation: Prepare a stock solution of SC-79 in DMSO (e.g., 10 mM).[9] For experiments, dilute the stock solution in cell culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing SC-79 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours, depending on the experiment).[14][17]
Western Blotting for Akt Phosphorylation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt.
Experimental Workflow Diagram
Caption: A typical workflow for assessing SC-79-induced Akt phosphorylation using Western blotting.
Cell Viability and Apoptosis Assays
-
MTT Assay: To assess cell viability, treat cells with SC-79, followed by the addition of MTT solution. After incubation, dissolve the formazan crystals in a suitable solvent and measure the absorbance.[14]
-
Trypan Blue Exclusion Assay: To determine the percentage of viable cells, treat cells with SC-79, then stain with trypan blue and count the number of stained (non-viable) and unstained (viable) cells using a hemocytometer.[18]
-
Flow Cytometry for Apoptosis: To quantify apoptosis, treat cells with SC-79, then stain with Annexin V and propidium iodide (PI). Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
Applications in Research and Drug Development
SC-79's ability to directly and potently activate Akt makes it a valuable tool for a variety of research applications:
-
Elucidating Akt's Role in Cellular Processes: SC-79 can be used to specifically activate Akt signaling to study its downstream effects on cell survival, proliferation, metabolism, and other functions in a controlled manner.[10]
-
Investigating Disease Mechanisms: By activating Akt in disease models (e.g., neurodegeneration, ischemia, diabetes), researchers can explore the therapeutic potential of targeting this pathway.[8][11][14]
-
Validating Downstream Targets: SC-79 can be used to confirm that a particular cellular phenotype is indeed mediated by Akt activation.
-
Drug Discovery: While SC-79 itself is a research tool, its mechanism of action provides a proof-of-concept for the development of novel therapeutic agents that activate Akt for the treatment of diseases characterized by insufficient Akt signaling.
Conclusion
SC-79 is a powerful and specific cell-permeable activator of Akt that has significantly advanced our ability to study the complex roles of this critical signaling pathway. Its unique cytosolic mechanism of action provides a distinct advantage over traditional methods of Akt activation. This technical guide has provided a comprehensive overview of SC-79, from its molecular mechanism to practical experimental considerations. As research into the multifaceted roles of Akt continues, SC-79 will undoubtedly remain an indispensable tool for scientists and researchers in both academic and industrial settings.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. bosterbio.com [bosterbio.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Akt Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel Akt activator SC-79 is a potential treatment for alcohol-induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SC-79 | Cell Signaling Technology [cellsignal.com]
- 10. caymanchem.com [caymanchem.com]
- 11. glpbio.com [glpbio.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. SC79 protects dopaminergic neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. cjeo-journal.org [cjeo-journal.org]
- 18. researchgate.net [researchgate.net]
In-depth analysis of SC-79's role in cytosolic Akt activation
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in intracellular signaling pathways, governing a wide array of cellular processes including cell survival, growth, proliferation, and metabolism. Dysregulation of the Akt signaling pathway is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. Activation of Akt is a multi-step process, conventionally initiated by the recruitment of cytosolic Akt to the plasma membrane through the interaction of its pleckstrin homology (PH) domain with phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This membrane localization facilitates phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), by upstream kinases such as PDK1 and mTORC2, leading to full enzymatic activation.
SC-79 is a unique, cell-permeable small molecule that has emerged as a potent activator of Akt. Paradoxically, it functions by inhibiting Akt's translocation to the plasma membrane while simultaneously promoting its phosphorylation and activation directly within the cytosol.[1][2] This technical guide provides an in-depth analysis of SC-79's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Mechanism of Action: Cytosolic Activation of Akt
SC-79 exerts its unique effect by directly binding to the PH domain of Akt.[1][3][4] This interaction is specific and competes with the binding of PIP3.[4] The binding of SC-79 to the PH domain induces a conformational change in the Akt protein, rendering it more susceptible to phosphorylation by its upstream kinases, even in the absence of membrane localization.[1][4] This results in the accumulation of phosphorylated, active Akt in the cytosol.
SC-79 has been shown to be a pan-Akt activator, capable of inducing the phosphorylation of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2] This broad-spectrum activation has been observed across a variety of cell types.[1][2] The activation is rapid, with increased Akt phosphorylation detectable within minutes of SC-79 treatment.[2]
Signaling Pathway Diagram
Caption: SC-79 binds to the PH domain of inactive Akt in the cytosol, inducing a conformational change that facilitates its phosphorylation by PDK1 and mTORC2, leading to the activation of downstream signaling pathways. This process bypasses the need for plasma membrane translocation.
Quantitative Data
The efficacy of SC-79 in activating Akt has been demonstrated across various cell lines and models. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Efficacy | |||
| EC50 (Neuroprotection) | 4 µg/mL | Primary Neuron Cultures | [5] |
| Effective Concentration | 4 µg/mL | HeLa Cells | [3] |
| Effective Concentration | 8 µg/mL | HEK293, HL60, NB4, HsSulton Cells | [1] |
| Effective Concentration | 10 µM | SH-SY5Y Cells | [4] |
| In Vivo Efficacy | |||
| Dosage | 0.04 mg/g (i.p.) | Mouse Model of Focal Cerebral Ischemia | [3] |
Experimental Protocols
Cellular Assay for Cytosolic Akt Phosphorylation
This protocol describes the treatment of cultured cells with SC-79 and subsequent analysis of Akt phosphorylation in the cytosolic fraction by Western blotting.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293) in appropriate culture dishes and grow to 70-80% confluency.
-
For serum starvation, replace the growth medium with serum-free medium for 1-3 hours prior to treatment.[3][5]
-
Prepare a stock solution of SC-79 in DMSO.
-
Treat cells with the desired concentration of SC-79 (e.g., 4-8 µg/mL) for the specified duration (e.g., 30 minutes).[1][3] A vehicle control (DMSO) should be run in parallel.
b. Cytosolic Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic lysis buffer (e.g., 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM Sucrose, supplemented with protease and phosphatase inhibitors).[3]
-
Homogenize the cell suspension by passing it through a 25-gauge needle several times on ice.[3]
-
Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to pellet the membrane fraction.[3]
-
Collect the supernatant, which represents the cytosolic fraction.
c. Western Blotting:
-
Determine the protein concentration of the cytosolic fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt.
-
Use an antibody against a cytosolic marker (e.g., Tubulin) to confirm the purity of the cytosolic fraction.[3]
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: Workflow for assessing SC-79-induced cytosolic Akt phosphorylation.
In Vitro Kinase Assay for SC-79 Enhanced Akt Phosphorylation
This protocol outlines a cell-free assay to demonstrate the direct effect of SC-79 on the phosphorylation of Akt by its upstream kinase, PDK1.
a. Reagents and Proteins:
-
Recombinant, unphosphorylated Akt protein
-
Recombinant, active PDK1 protein
-
SC-79
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
b. Assay Procedure:
-
In a microcentrifuge tube, combine the unphosphorylated Akt protein with the kinase assay buffer.
-
Add SC-79 (at various concentrations) or vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding active PDK1 and ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analyze the phosphorylation of Akt at Thr308 by Western blotting using a phospho-specific antibody.
In Vitro Kinase Assay Diagram
Caption: A streamlined workflow for an in vitro kinase assay to measure the direct effect of SC-79 on PDK1-mediated Akt phosphorylation.
Conclusion
SC-79 represents a valuable research tool for investigating the complex roles of Akt signaling. Its unique mechanism of inducing cytosolic Akt activation, independent of membrane translocation, provides a powerful means to dissect the downstream consequences of Akt activity in a spatially defined manner. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of activating Akt in various pathological contexts. The ability of SC-79 to bypass the canonical PI3K-dependent membrane recruitment step opens up new avenues for therapeutic strategies aimed at modulating Akt signaling in diseases where this pathway is compromised.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule-induced cytosolic activation of protein kinase Akt rescues ischemia-elicited neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. SC79 protects dopaminergic neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Akt activator SC-79 is a potential treatment for alcohol-induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
SC-79: A Technical Guide to its Molecular Structure, Formula, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-79 is a synthetic small molecule that has garnered significant attention in cellular biology and drug discovery as a potent and specific activator of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). This technical guide provides an in-depth overview of the molecular structure, chemical formula, and physicochemical properties of SC-79. Furthermore, it elucidates the detailed mechanism of action, focusing on its unique ability to induce cytosolic Akt activation. Experimental protocols for assessing its activity and its impact on downstream signaling pathways are also presented.
Molecular Structure and Formula
SC-79 is a complex organic molecule with the systematic IUPAC name 2-Amino-6-chloro-α-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester.[1][2][3][4] Its molecular formula is C₁₇H₁₇ClN₂O₅, and it has a molecular weight of 364.78 g/mol .[1][2][5][6][7]
Chemical Structure:
Table 1: Chemical Identifiers of SC-79
| Identifier | Value |
| IUPAC Name | 2-Amino-6-chloro-α-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester[1][2][3][4] |
| Molecular Formula | C₁₇H₁₇ClN₂O₅[1][2][5][6][7] |
| Molecular Weight | 364.78 g/mol [1][2][5][6][7] |
| CAS Number | 305834-79-1[2][3][5][7] |
| SMILES String | Clc1cc2c(cc1)OC(=C(C2C(C(=O)OCC)C#N)C(=O)OCC)N[2] |
| InChI Key | DXVKFBGVVRSOLI-UHFFFAOYSA-N[2] |
Physicochemical Properties
SC-79 is typically supplied as a white to light yellow or off-white solid powder.[1][2][3] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3][5][6][7] For experimental use, it is often dissolved in DMSO to create a stock solution.[7]
Table 2: Physicochemical Properties of SC-79
| Property | Value |
| Physical Form | White to light yellow/off-white powder/crystal[1][2][3] |
| Solubility | DMSO: ≥ 20 mg/mL[2][8] Ethanol: ~40-72 mg/mL (may require warming)[3][5][8] Water: Insoluble[8] |
| Storage | Store lyophilized powder at -20°C, desiccated.[3][5][7] In solution, store at -20°C for up to 2 months.[3][7] |
| Purity | Typically >95-98%[1][7] |
Mechanism of Action: Cytosolic Activation of Akt
SC-79 is a unique Akt activator due to its unconventional mechanism. Unlike physiological activators that promote Akt translocation to the plasma membrane, SC-79 induces robust Akt activation within the cytosol.[7][9]
The canonical activation of Akt is initiated by growth factors or other stimuli that activate phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. Akt, through its pleckstrin homology (PH) domain, binds to PIP3, leading to its recruitment to the membrane. This translocation is a prerequisite for its phosphorylation and subsequent activation by upstream kinases such as phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2).[10][11]
SC-79 circumvents the need for membrane translocation. It directly binds to the PH domain of Akt, inducing a conformational change that renders the kinase susceptible to phosphorylation by its upstream kinases in the cytosol.[9] This leads to the phosphorylation of Akt at two key residues: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the hydrophobic motif, resulting in its full activation.[7][12]
Downstream Signaling
Activated Akt phosphorylates a multitude of downstream substrates, regulating a wide array of cellular processes including cell survival, growth, proliferation, and metabolism. SC-79, by activating Akt, consequently influences these downstream pathways. Key downstream targets affected by SC-79-mediated Akt activation include:
-
Glycogen Synthase Kinase 3β (GSK3β): Akt phosphorylates and inactivates GSK3β, a kinase involved in various cellular processes, including glycogen metabolism and apoptosis.[10]
-
Forkhead Box O (FoxO) Transcription Factors: Akt phosphorylates FoxO proteins, leading to their exclusion from the nucleus and inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.[9]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): SC-79 has been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, thereby protecting cells from oxidative stress.[12]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. SC79 = 97 NMR 305834-79-1 [sigmaaldrich.com]
- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 4. caymanchem.com [caymanchem.com]
- 5. SC 79 | CAS 305834-79-1 | Akt kinase activator [stressmarq.com]
- 6. SC79 | AKT agonist | TargetMol [targetmol.com]
- 7. SC-79 | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pnas.org [pnas.org]
- 10. Novel Akt activator SC-79 is a potential treatment for alcohol-induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Activation of Akt by SC79 protects myocardiocytes from oxygen and glucose deprivation (OGD)/re-oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester, a significant molecule in cell signaling research. This document details its physicochemical properties, a comprehensive synthesis protocol, and its well-documented biological activity as a specific activator of the Akt signaling pathway. Experimental protocols for key biological assays are also provided to facilitate further investigation and application of this compound.
Core Compound Properties
2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester, also widely known in scientific literature as SC-79, is a cell-permeable small molecule that has garnered significant interest for its unique mechanism of action on the protein kinase B (Akt) signaling pathway.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 305834-79-1 | [1] |
| Molecular Formula | C17H17ClN2O5 | [1] |
| Molecular Weight | 364.78 g/mol | [1] |
| Appearance | White to off-white solid | Sigma-Aldrich |
| Solubility | Soluble in DMSO (up to 50 mg/mL) and ethanol (up to 40 mg/mL, with warming). Insoluble in water. | Sigma-Aldrich, Selleck Chemicals |
| Storage | Store at -20°C under desiccating conditions. Stock solutions in DMSO can be stored at -70°C for up to 2 weeks. | Abcam, Merck Millipore |
Synthesis Protocol
The synthesis of 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester can be achieved through a multi-component reaction, a common and efficient method for generating libraries of 2-amino-4H-chromene derivatives. The following protocol is adapted from the synthesis of structurally related analogues.[1][2]
Reactants:
-
5-Chlorosalicylaldehyde
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a solution of 5-chlorosalicylaldehyde (1 equivalent) in absolute ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product typically precipitates out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester.
Biological Activity: A Specific Akt Activator
SC-79 is a well-established and specific activator of the Akt signaling pathway.[1][2][3][4] Its mechanism of action is unique in that it promotes the phosphorylation and activation of Akt in the cytosol, without requiring the translocation of Akt to the cell membrane, a step that is typically necessary for its activation by growth factors.[1][2]
SC-79 directly binds to the pleckstrin homology (PH) domain of Akt. This binding induces a conformational change in the Akt protein, making it a more favorable substrate for its upstream kinases, such as PDK1 and mTORC2, which then phosphorylate Akt at threonine 308 (Thr308) and serine 473 (Ser473), respectively, leading to its full activation.[1][2][5]
This cytosolic activation of Akt by SC-79 has been shown to be sufficient to elicit downstream signaling events, leading to various cellular responses, including the promotion of cell survival and the protection of neurons from excitotoxicity.[1][3]
Quantitative Biological Data
| Parameter | Value | Cell Line/Model | Source |
| Effective Concentration for Akt Phosphorylation (in vitro) | 2 - 4 µg/mL | HeLa, HEK293, various cancer cell lines | [6], Selleck Chemicals |
| Effective Concentration for Cell Viability/Cytotoxicity Assays (in vitro) | 8 µg/mL | HsSultan, NB4 cells | Selleck Chemicals |
| EC50 for Neuroprotection (in vitro) | 4 µg/mL | Primary neuron cultures | [6] |
| Effective Dose for Neuroprotection (in vivo) | 0.04 mg/g (40 mg/kg), i.p. | Murine MCAO model of ischemic stroke | [6] |
Experimental Protocols
Assessment of Akt Activation by Western Blotting
This protocol describes the methodology to determine the activation of Akt in cultured cells following treatment with SC-79.
Materials:
-
Cell culture medium and supplements
-
SC-79 (reconstituted in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Serum-starve the cells for a specified period (e.g., 4-6 hours) if investigating growth factor-independent activation.
-
Treat the cells with the desired concentration of SC-79 (e.g., 4 µg/mL) or vehicle (DMSO) for the indicated time (e.g., 30 minutes to 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt and the loading control.
Visualizations
Caption: Akt Signaling Pathway Activation by SC-79.
Caption: Western Blot Workflow for Akt Activation.
References
- 1. Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
Initial Studies on the Bioactivity of SC-79: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-79 is a novel small molecule identified as a potent, specific, and brain-penetrable activator of the serine/threonine-protein kinase Akt (also known as Protein Kinase B). Unlike traditional activators that function upstream in signaling cascades, SC-79 employs a unique mechanism of action. It directly binds to the Pleckstrin Homology (PH) domain of Akt, paradoxically inhibiting its translocation to the cell membrane while simultaneously inducing a conformational change that facilitates its phosphorylation and activation within the cytosol.[1][2][3][4] This cytosolic activation of Akt is sufficient to recapitulate the primary cellular functions of Akt signaling, including the promotion of cell survival, proliferation, and anti-apoptotic effects.[2] Initial studies have demonstrated its neuroprotective capabilities in models of ischemic stroke and its potential in mitigating toxin-induced cell death.[1][2][5] This document provides an in-depth overview of the initial research on SC-79's bioactivity, detailing its mechanism, the signaling pathways involved, quantitative data from key experiments, and the methodologies used in these foundational studies.
Mechanism of Action
SC-79 represents a unique class of Akt activators. Its primary mechanism does not involve the canonical pathway of activating upstream kinases like PI3K. Instead, it directly modulates Akt's structure and subcellular localization.
-
Binding to the PH Domain: SC-79 specifically binds to the Pleckstrin Homology (PH) domain of Akt.[2][4][6] This interaction is crucial for its function.
-
Inhibition of Membrane Translocation: The binding of SC-79 to the PH domain prevents the translocation of Akt to the plasma membrane, a step that is typically required for its activation by receptor tyrosine kinase pathways.[1][2][3]
-
Cytosolic Activation: Despite inhibiting membrane translocation, the binding of SC-79 induces a conformational change in the Akt protein. This new conformation is favorable for phosphorylation by its upstream kinase, PDK1, directly in the cytosol.[2][3] This leads to the phosphorylation of Akt at key residues, including Threonine 308 (Thr308) and Serine 473 (Ser473), resulting in its activation.[3][7] SC-79 is effective in promoting the phosphorylation and activation of all Akt isoforms.[1][7]
Key Signaling Pathways
SC-79-mediated activation of Akt influences several critical downstream signaling pathways that regulate cellular processes.
-
PI3K/Akt/mTOR Pathway: Akt is a central node in the PI3K/Akt/mTOR signaling cascade, which is fundamental for regulating cell growth, metabolism, proliferation, and survival.[8] By directly activating Akt, SC-79 can modulate the activity of downstream effectors of this pathway.
-
Akt/GSK3β/β-catenin Pathway: Studies have shown that SC-79 can rescue the inhibition of the Akt/GSK3β/β-catenin signaling axis.[9] For instance, in bone mesenchymal stem cells treated with ethanol, SC-79 restored the phosphorylation of Akt and GSK3β, impacting processes like osteogenesis.[9]
-
Akt-Nrf2 Pathway: SC-79 has been demonstrated to provide neuroprotection against mitochondrial toxins by activating the Akt-Nrf2 signaling pathway.[5] This activation leads to the upregulation of Nrf2-dependent antioxidant genes, such as HO1 and NQO1, thereby reducing reactive oxygen species (ROS) production and mitochondrial depolarization.[5]
Summary of Bioactivity and Quantitative Data
Initial studies have explored the efficacy of SC-79 across various cell lines and in vivo models. The compound has consistently demonstrated protective and pro-survival effects. The following tables summarize the quantitative data from these early experiments.
| Cell Line/Model | SC-79 Concentration | Observed Effect | Reference |
| In Vitro Studies | |||
| HEK293, HeLa, HL60, NB4, HsSulton | 4 µg/mL | Enhanced phosphorylation of all three Akt isoforms. | [1] |
| HeLa | 4 µg/mL | Phosphorylation of Akt at Thr308 and Ser473. | [7] |
| A549 (Human Lung Cancer) | 10 µg/mL | Modulated gene expression (details in source). | [4] |
| SH-SY5Y & Primary DA Neurons | Not specified, but effective | Attenuated MPP+ and rotenone-induced cell death and ROS production. | [5] |
| BRAT1 Knockdown Cells | Not specified, but effective | Restored cell proliferation. | [1] |
| Various | 8 µg/mL | Used in an overnight MTT assay for viability. | [1] |
| In Vivo Studies | | :--- | :--- | :--- | :--- | | Model | SC-79 Dosage | Observed Effect | Reference | | Permanent Focal Cerebral Ischemia (Mouse) | 0.04 mg/g (i.p.) | Augmented neuronal survival; reduced neocortical lesion size by 35% at 24h and >40% at 1 week. |[1][2] | | D-Gal/LPS-Induced Liver Injury (Mouse) | 10 mg/kg (i.p.) | Alleviated liver injury and protected hepatocytes from apoptosis. |[4] | | Alcohol-Induced Osteonecrosis (Rat) | 0.2 mg/kg/day | Lowered incidence of osteonecrosis of the femoral head. |[9] |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of initial findings. The following are protocols for key experiments used to characterize the bioactivity of SC-79.
Western Blot for Akt Phosphorylation
This protocol is used to detect the phosphorylation status of Akt in response to SC-79 treatment, confirming its activation.
1. Sample Preparation & Lysis:
-
Culture cells (e.g., HeLa) to 70-80% confluency.
-
Serum starve the cells for 1-4 hours to reduce basal Akt activity.
-
Treat cells with SC-79 (e.g., 4 µg/mL) for the desired time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH).
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system or X-ray film.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of SC-79 on cell metabolic activity, which is an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of SC-79 in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of SC-79 (e.g., 8 µg/mL). Include vehicle control and untreated control wells.
-
Incubate for the desired period (e.g., 16-20 hours).[1]
3. MTT Addition and Incubation:
-
Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 500 µL of a solubilization solution (e.g., isopropanol with 0.1 M HCl) to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cytosolic and Membrane Fractionation
This protocol allows for the separation of cytosolic and membrane-bound proteins to demonstrate that SC-79 activates Akt specifically in the cytosol.
1. Cell Treatment and Lysis:
-
Treat serum-starved cells (e.g., HeLa) with SC-79 (e.g., 4 µg/mL) or a control substance (e.g., IGF at 100 ng/mL) for 30 minutes.[1][4]
-
Lyse the cells in a hypotonic lysis buffer (250 mM Sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA with protease inhibitors).[1][4]
-
Pass the cell suspension through a 25-gauge needle several times and incubate on ice for 20 minutes to ensure complete lysis.[1][4]
2. Fractionation by Ultracentrifugation:
-
Take an aliquot of the total cell lysate for analysis.
-
Centrifuge the remaining lysate at 100,000 x g for 30 minutes at 4°C.[1][4]
-
The resulting supernatant contains the cytosolic fraction. Carefully collect it.
-
The pellet contains the membrane fraction. Wash the pellet with lysis buffer to remove any cytosolic contamination.[1][4]
-
Resuspend the membrane pellet in a suitable buffer.
3. Analysis:
-
Analyze the protein content of the total lysate, cytosolic fraction, and membrane fraction via Western Blot to determine the localization of phosphorylated Akt.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. SC-79 | Cell Signaling Technology [cellsignal.com]
- 4. SC79 | AKT agonist | TargetMol [targetmol.com]
- 5. SC79, a novel Akt activator, protects dopaminergic neuronal cells from MPP+ and rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Novel Akt activator SC-79 is a potential treatment for alcohol-induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SC-79 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-79 is a potent and specific small molecule activator of the protein kinase B (Akt) signaling pathway.[1][2][3] It is a valuable tool for in vitro studies investigating the roles of Akt in various cellular processes, including cell survival, proliferation, and metabolism. These application notes provide a comprehensive guide for the use of SC-79 in cell culture experiments, including its mechanism of action, protocols for its application, and methods for assessing its effects.
Introduction to SC-79
SC-79 is a brain-penetrable Akt phosphorylation activator that functions by binding to the pleckstrin homology (PH) domain of Akt.[2][3] This interaction promotes a conformational change in Akt, facilitating its phosphorylation by upstream kinases such as PDK1 at threonine 308 (Thr308) and by mTORC2 at serine 473 (Ser473).[1][4] Notably, SC-79 activates Akt within the cytosol and inhibits its translocation to the cell membrane.[1][2][3] The activation of Akt by SC-79 has been shown to have protective effects in various cell types, including neurons and hepatocytes, by inhibiting apoptosis and promoting cell survival.[1][5][6]
Mechanism of Action of SC-79
The signaling pathway initiated by SC-79-mediated Akt activation is crucial for a multitude of cellular functions. Activated Akt proceeds to phosphorylate a wide array of downstream target proteins, thereby regulating their activity. Key downstream effectors include Glycogen Synthase Kinase 3β (GSK3β) and the Forkhead box O (FoxO) family of transcription factors.[7][8]
Experimental Protocols
Preparation of SC-79 Stock Solution
Proper preparation of the SC-79 stock solution is critical for experimental consistency.
Materials:
-
SC-79 powder
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
SC-79 is typically supplied as a lyophilized powder.[1] To prepare a 10 mM stock solution, reconstitute 5 mg of SC-79 powder in 0.91 mL of fresh, anhydrous DMSO.[1]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 2 months.[1] For long-term storage, store at -80°C for up to one year.[3]
General Cell Culture Treatment with SC-79
The following is a general workflow for treating cultured cells with SC-79.
Quantitative Data Summary
The optimal concentration and treatment duration for SC-79 can vary depending on the cell line and the specific experimental endpoint. The following table summarizes reported effective concentrations and treatment times from various studies.
| Cell Line(s) | Concentration | Treatment Time | Observed Effect | Reference(s) |
| HEK293, HeLa, HL60, NB4, HsSulton | 4-8 µg/mL | 30 min - 24 h | Increased Akt phosphorylation | [9] |
| SH-SY5Y, primary dopaminergic neurons | 10 µM | 30 min - 48 h | Neuroprotection against H₂O₂ | [6] |
| Human Bone Mesenchymal Stem Cells (hBMSCs) | 10 µM | Not specified | Reversal of ethanol-induced osteogenesis inhibition | [7] |
| HGC-27 (gastric cancer) | 1-40 µM | 48 h | Dose-dependent effect on cell viability | [10] |
| A549 (lung cancer) | 10 µg/mL | 24 h | Gene expression changes | [3] |
Key Experimental Assays
Western Blotting for Akt Phosphorylation
A primary method to confirm the activity of SC-79 is to measure the phosphorylation of Akt at Ser473 and Thr308 via Western blotting.
Protocol:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
(Optional) Serum starve the cells for 1-24 hours to reduce basal Akt phosphorylation.
-
Treat the cells with the desired concentration of SC-79 (e.g., 4 µg/mL) for a short duration (e.g., 30 minutes).[3][9]
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. A specific lysis buffer composition mentioned is 250 mM Sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA with protease inhibitors.[3][9]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability and Proliferation Assays
To assess the effect of SC-79 on cell viability and proliferation, colorimetric assays such as the MTT or WST-1 assay can be employed.
MTT Assay Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of SC-79 concentrations for the desired duration (e.g., 24-48 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.1 M HCl) to dissolve the formazan crystals.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Logical Relationship of a Sample Experiment
The following diagram illustrates the logical flow of an experiment designed to test the protective effect of SC-79 against an apoptotic stimulus.
Troubleshooting and Considerations
-
Solubility: Ensure that the SC-79 stock solution is fully dissolved in DMSO before further dilution in cell culture medium to avoid precipitation.
-
Cell-Type Specificity: The optimal concentration and treatment time for SC-79 can vary significantly between different cell types. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Off-Target Effects: While SC-79 is a specific Akt activator, it is good practice to include appropriate controls to rule out potential off-target effects, especially at higher concentrations.
-
Basal Akt Activity: The level of basal Akt phosphorylation can vary depending on the cell type and culture conditions. Serum starvation prior to SC-79 treatment can help to reduce this background and enhance the observed effect of the compound.
References
- 1. SC-79 | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SC79 | AKT agonist | TargetMol [targetmol.com]
- 4. biorxiv.org [biorxiv.org]
- 5. glpbio.com [glpbio.com]
- 6. SC79 protects dopaminergic neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Akt activator SC-79 is a potential treatment for alcohol-induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes: SC-79 in Neuroprotection Research
1. Introduction
SC-79 is a novel, cell-permeable small molecule identified as a selective and highly efficient activator of the Akt (Protein Kinase B) signaling pathway.[1][2] The Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation while inhibiting apoptosis.[1] Due to its ability to cross the blood-brain barrier, SC-79 has emerged as a valuable pharmacological tool for investigating the therapeutic potential of Akt activation in various neurological disorders.[1] These notes provide an overview of SC-79's application in neuroprotection research, summarizing its mechanism, efficacy in different models, and detailed protocols for its use.
2. Mechanism of Action
SC-79 exerts its neuroprotective effects primarily through the activation of the Akt signaling pathway.[1] Upon administration, SC-79 binds to the regulatory pleckstrin homology (PH) domain of Akt, inducing a conformational change that promotes its phosphorylation at key residues, Serine-473 (Ser473) and Threonine-308 (Thr308).[1] This dual phosphorylation leads to the full activation of Akt kinase activity.
Activated Akt (p-Akt) then phosphorylates a multitude of downstream substrates, leading to two main neuroprotective outcomes:
-
Anti-Apoptotic Effects: Activated Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad (Bcl-2-associated death promoter) and Caspase-9. It also phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β), which prevents the degradation of the anti-apoptotic protein Bcl-2.[3][4] This shifts the cellular balance towards survival by increasing the expression of anti-apoptotic proteins (e.g., Bcl-2) and decreasing the expression of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3).[3][4]
-
Anti-Oxidant Effects: SC-79-mediated Akt activation can stimulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2] Akt signaling promotes the stabilization and nuclear translocation of Nrf2, a key transcription factor that upregulates the expression of antioxidant genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2] This enhances the cellular defense against oxidative stress, a common pathological feature in neurodegenerative diseases and ischemic injury.[1][2]
Caption: SC-79 activates Akt, leading to anti-apoptotic and anti-oxidant effects.
3. Applications & Efficacy Data
SC-79 has demonstrated significant neuroprotective efficacy in a range of preclinical models, from cell cultures to animal models of neurological disease.
3.1 In Vitro Neuroprotection SC-79 protects neuronal cells against various toxic insults, most notably oxidative stress, which is a key factor in the pathogenesis of Parkinson's disease and other neurodegenerative disorders.[1][2]
| Model System | Insult | SC-79 Concentration | Key Findings | Reference |
| SH-SY5Y Cells | Hydrogen Peroxide (H₂O₂) | 4 µg/mL | Significantly inhibited H₂O₂-induced reduction in cell viability and apoptosis. | [1][5] |
| Primary Murine Dopaminergic Neurons | Hydrogen Peroxide (H₂O₂) | 4 µg/mL | Largely inhibited H₂O₂-induced cell death (apoptosis and necrosis). | [1][6] |
| SH-SY5Y Cells | MPP+ / Rotenone | 4 µg/mL | Attenuated viability reduction, cell death, ROS production, and mitochondrial depolarization. | [2] |
3.2 In Vivo Neuroprotection In animal models, SC-79 has shown promise in reducing brain damage associated with acute neurological injuries like ischemic stroke and subarachnoid hemorrhage.
| Animal Model | Disease/Injury Model | SC-79 Dosage & Administration | Key Findings | Reference |
| Rat | Subarachnoid Hemorrhage (SAH) | 100 µ g/rat (ICV) | Reduced apoptotic cells, alleviated oxidative stress, and improved neurological deficits. | [3][7] |
| Rat | Ischemia/Reperfusion (I/R) via MCAO | 0.05 mg/kg x 3 (IP) | Significantly decreased cortical infarct volume (from 12.7% to 6.9%). | [8] |
| Rat | Ischemia/Reperfusion (I/R) via MCAO | Not specified | Reduced infarct volume and improved neurological function post-injury. | [4] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol describes the use of SC-79 to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced cell death.
Caption: Workflow for assessing SC-79's neuroprotective effect in vitro.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS
-
SC-79 (Selleck Chemicals)
-
Hydrogen Peroxide (H₂O₂) (Sigma-Aldrich)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
SC-79 Pre-treatment: Prepare a stock solution of SC-79 in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 4 µg/mL). Remove the old medium from the cells and add the SC-79-containing medium. Incubate for 1 hour.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. Add H₂O₂ to the wells (final concentration typically 100-200 µM) and incubate for an additional 24 hours. Include control groups: untreated cells, cells treated with SC-79 alone, and cells treated with H₂O₂ alone.
-
Cell Viability Assessment (MTT Assay): a. Remove the treatment medium from the wells. b. Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C. c. Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes. e. Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Protocol 2: In Vivo Neuroprotection in a Rat MCAO Model
This protocol outlines the procedure for evaluating SC-79's neuroprotective effects in a transient middle cerebral artery occlusion (MCAO) model of ischemic stroke.[4][8]
Caption: Workflow for assessing SC-79's neuroprotective effect in a rat MCAO model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
SC-79
-
Vehicle (e.g., saline with DMSO and Tween 80)
-
4-0 nylon monofilament suture with a silicon-coated tip
-
Surgical tools for microsurgery
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
-
Formalin solution
Methodology:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane. Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
MCAO Procedure: a. Ligate the ECA distally. b. Place a temporary ligature around the CCA. c. Insert a 4-0 nylon monofilament suture through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, confirmed by Laser Doppler Flowmetry, indicates successful occlusion.[9]
-
SC-79 Administration: Administer SC-79 (e.g., 0.05 mg/kg) or vehicle via intraperitoneal (IP) injection. Multiple doses may be given perioperatively as described in specific studies.[8]
-
Reperfusion: After 60 minutes of occlusion, carefully withdraw the filament to allow for reperfusion of the MCA territory.
-
Post-operative Care and Neurological Assessment: Close the incision and allow the animal to recover. Perform neurological deficit scoring at 24 hours post-MCAO to assess functional outcomes.
-
Infarct Volume Measurement: a. At 24 hours post-reperfusion, deeply anesthetize and euthanize the rat. b. Quickly remove the brain and slice it into 2 mm coronal sections. c. Immerse the slices in a 2% TTC solution at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted (ischemic) tissue will remain white. d. Fix the stained slices in 10% formalin. e. Digitize the slices and use image analysis software (e.g., ImageJ) to calculate the infarct volume as a percentage of the total hemispheric volume.
Protocol 3: Western Blot Analysis for Akt Activation
This protocol is used to confirm that SC-79 activates the Akt pathway in neuronal cells or brain tissue by detecting the phosphorylated form of Akt (p-Akt).
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Protein Extraction: Lyse cells or homogenized brain tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 30-50 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-Akt antibodies and re-probed with an antibody against total Akt. The ratio of p-Akt to total Akt indicates the level of Akt activation.
References
- 1. SC79 protects dopaminergic neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SC79, a novel Akt activator, protects dopaminergic neuronal cells from MPP+ and rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SC79, the AKT Activator Protects Cerebral Ischemia in a Rat Model of Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. SC79 protects dopaminergic neurons from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Akt Specific Activator SC79 Protects against Early Brain Injury following Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Akt by SC79 decreased cerebral infarct in early cerebral ischemia-reperfusion despite increased BBB disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
Application Notes and Protocols for Studying Akt Signaling in Cancer Cell Lines Using SC-79
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-79 is a cell-permeable, small molecule that has been identified as a potent and specific activator of the serine/threonine kinase Akt (also known as Protein Kinase B). Akt is a critical node in cell signaling pathways that regulate cell survival, proliferation, growth, and metabolism. Dysregulation of the Akt signaling pathway is a common feature in many types of cancer, making it a key target for cancer research and drug development.
Unlike many small molecules used in cancer research that aim to inhibit signaling pathways, SC-79 functions as an Akt agonist. It specifically binds to the pleckstrin homology (PH) domain of Akt, inducing a conformational change that promotes its phosphorylation and activation in the cytosol.[1][2] This unique mechanism of action makes SC-79 a valuable tool for elucidating the downstream effects of Akt activation in cancer cells and for studying the mechanisms of resistance to therapies that target the PI3K/Akt/mTOR pathway.
These application notes provide detailed protocols and data for using SC-79 to study Akt signaling in cancer cell lines, enabling researchers to investigate the functional consequences of controlled Akt activation.
Data Presentation
SC-79 Induced Akt Phosphorylation
SC-79 treatment leads to a significant, dose-dependent, and time-dependent increase in the phosphorylation of Akt at key regulatory sites (Threonine 308 and Serine 473) and its downstream targets.
| Cell Line | Concentration | Time | Effect on Phosphorylation |
| HEK293 | 1 - 10 µg/mL | 30 min | Dose-dependent increase in p-Akt (S473) |
| HeLa | 4 µg/mL | 30 min | Increased p-Akt (S473) |
| HL60 | 4 µg/mL | 5 min pre-treatment | Enhanced fMLP-stimulated p-Akt (S473) |
| NB4 | 8 µg/mL | 30 min | Increased p-Akt (S473), p-GSK-3β, and p-Foxo1 |
| HsSulton (B cells) | 8 µg/mL | 30 min | Increased p-Akt (S473), p-GSK-3β, and p-Foxo1 |
| Vascular Smooth Muscle Cells (VSMCs) | 1 - 30 µM | 30 min | Dose-dependent increase in p-Akt (S473) and p-AS160 (T642) |
| Keratinocytes | 3 - 30 µM | 30 min | Dose-dependent increase in p-Akt (S473) and p-AS160 (T642) |
| SH-SY5Y (Neuroblastoma) | 10 µM | 2 hours | Increased p-Akt (S473), p-Akt (T308), and p-S6 (S235/236) |
Effect of SC-79 on Cancer Cell Viability
SC-79 is primarily a potent activator of Akt signaling and is not considered a direct cytotoxic agent. Studies have shown that treatment with SC-79, at concentrations that effectively activate Akt, does not lead to a significant decrease in cell viability in some cancer cell lines. For example, in HGC-27 human gastric cancer cells, treatment with SC-79 at concentrations up to 40 µM for 48 hours did not reduce cell viability. Therefore, a traditional IC50 value for cytotoxicity is often not applicable to SC-79 in the context of its primary mechanism of action.
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol describes the detection of phosphorylated Akt (p-Akt) and its downstream targets in cancer cell lines following treatment with SC-79.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
SC-79 (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt S473, anti-p-Akt T308, anti-total Akt, anti-p-GSK-3β, anti-total GSK-3β, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, aspirate the complete medium, wash once with PBS, and replace with serum-free medium. Incubate for 16-24 hours.
-
SC-79 Treatment: Prepare working solutions of SC-79 in serum-free medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Treat the serum-starved cells with varying concentrations of SC-79 (e.g., 1, 5, 10, 20 µM) for different time points (e.g., 15, 30, 60, 120 minutes). Include a vehicle control (DMSO) group.
-
Cell Lysis: After treatment, place the plates on ice and aspirate the medium. Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-p-Akt (S473) 1:1000, anti-total Akt 1:1000, anti-GAPDH 1:5000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: MTT Cell Viability Assay
This protocol is for assessing the effect of SC-79 on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SC-79 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
SC-79 Treatment: Prepare serial dilutions of SC-79 in complete medium. Remove the medium from the wells and add 100 µL of the SC-79 solutions at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Visualizations
Caption: Akt Signaling Pathway and the Mechanism of SC-79 Action.
Caption: Experimental Workflow for Studying SC-79 Effects.
References
Application Notes and Protocols for SC-79 Treatment in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-79 is a potent and specific small-molecule activator of the protein kinase B (Akt) signaling pathway. By binding to the pleckstrin homology (PH) domain of Akt, SC-79 promotes its phosphorylation and activation in the cytoplasm, independent of plasma membrane translocation. This unique mechanism of action makes SC-79 a valuable tool for investigating the therapeutic potential of Akt activation in various disease models. These application notes provide detailed protocols for the in vivo administration of SC-79 in mouse models, summarize key quantitative data from preclinical studies, and illustrate the relevant signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the quantitative outcomes of SC-79 treatment in various mouse models.
Table 1: Efficacy of SC-79 in a Mouse Model of Fulminant Hepatic Failure
| Mouse Strain | Inducing Agent | SC-79 Dosage | Administration Route | Key Outcome | Result |
| C57BL/6 & BALB/c | Agonistic anti-Fas Jo2 antibody | 10 mg/kg | Intraperitoneal (i.p.) | Survival Rate at 12 hours | Increased from 0% (vehicle) to 35% (SC-79)[1] |
Table 2: Efficacy of SC-79 in a Mouse Model of Ischemic Stroke
| Mouse Model | SC-79 Dosage | Administration Route | Key Outcome | Result |
| Middle Cerebral Artery Occlusion (MCAO) | 0.04 mg/g (40 mg/kg) | Intraperitoneal (i.p.) | Neocortical Lesion Volume Reduction | >35% reduction at 24h post-MCAO; >40% reduction at 1 week post-MCAO |
Signaling Pathway
SC-79 directly activates Akt, a central node in a signaling pathway that regulates cell survival, growth, and proliferation. The diagram below illustrates the simplified Akt signaling pathway activated by SC-79 and its downstream effects.
Experimental Protocols
Protocol 1: Preparation of SC-79 for Intraperitoneal Injection
Materials:
-
SC-79 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
Note: SC-79 is unstable in solution and should be prepared fresh before each use.[1]
-
Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
In a sterile tube, add the required volume of DMSO.
-
Sequentially add PEG300, Tween-80, and saline, vortexing thoroughly after each addition to ensure a homogenous solution.
-
-
SC-79 Dissolution:
-
Weigh the required amount of SC-79 powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of DMSO (e.g., 10% of the final volume) to initially dissolve the powder. Vortex until the powder is completely dissolved.
-
Add the remaining vehicle components (PEG300, Tween-80, and saline) sequentially, vortexing after each addition.
-
If the solution is not clear, sonicate in an ultrasonic bath for a few minutes.[1]
-
-
Final Concentration: The final concentration of the dosing solution should be calculated based on the desired dosage (e.g., 10 mg/kg or 40 mg/kg) and the average weight of the mice, ensuring the injection volume is within acceptable limits (typically 10 ml/kg for intraperitoneal injections in mice).
Protocol 2: Intraperitoneal (i.p.) Administration of SC-79 in Mice
Materials:
-
Prepared SC-79 dosing solution
-
Sterile syringes (1 ml) with appropriate gauge needles (e.g., 25-27G)
-
70% ethanol for disinfection
-
Mouse restraint device (optional)
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mouse to minimize stress.
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the back of the neck and securing the tail, or by using a restraint device.
-
-
Injection Site:
-
The preferred site for i.p. injection is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Hold the syringe with the needle bevel facing up.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper needle placement.
-
Slowly and steadily inject the SC-79 solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for any signs of distress, discomfort, or adverse reactions following the injection.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study using SC-79 in a mouse model.
Conclusion
SC-79 is a valuable research tool for studying the in vivo effects of Akt activation. The protocols and data presented here provide a foundation for designing and conducting experiments using SC-79 in mouse models of various diseases. Researchers should carefully consider the specific requirements of their experimental model and optimize the dosage and timing of SC-79 administration accordingly. Adherence to proper animal handling and injection techniques is crucial for obtaining reliable and reproducible results.
References
Preparation of a Stock Solution of SC-79 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of SC-79, a potent and selective Akt activator, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol will ensure the accurate and consistent preparation of SC-79 for use in various biological assays. The provided information is intended to support researchers in achieving reliable and reproducible experimental outcomes.
Introduction
SC-79 is a small molecule that has been identified as a specific activator of the serine/threonine kinase Akt (also known as Protein Kinase B). It functions by binding to the pleckstrin homology (PH) domain of Akt, which enhances its phosphorylation by upstream kinases, leading to its activation in the cytosol. The activation of the Akt signaling pathway is crucial in regulating fundamental cellular processes such as cell survival, growth, proliferation, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders. Therefore, the ability to precisely modulate Akt activity with compounds like SC-79 is of significant interest in biomedical research and drug development. Accurate preparation of a stable and concentrated stock solution is the first critical step for any in vitro or in vivo studies involving this compound. DMSO is a common solvent for such hydrophobic small molecules due to its high dissolving capacity and miscibility with aqueous solutions used in biological experiments.
Quantitative Data Summary
A summary of the key quantitative data for SC-79 and its solubility in DMSO is provided in the table below for quick reference.
| Parameter | Value | Reference(s) |
| Molecular Weight | 364.78 g/mol | [1][2][3] |
| CAS Number | 305834-79-1 | [1][2][3][4] |
| Solubility in DMSO | Up to 100 mg/mL or 100 mM | [3][4] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Storage Temperature | -20°C (for both solid compound and stock solution) | [2][3] |
Experimental Protocol
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of SC-79 in DMSO. This concentration is commonly used for initial experiments and can be further diluted to the desired working concentration.
Materials and Equipment:
-
SC-79 powder
-
Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparations:
-
Before opening, bring the vial of SC-79 powder to room temperature to prevent condensation of moisture.
-
Ensure the analytical balance is calibrated and level.
-
-
Weighing SC-79:
-
Carefully weigh out the desired amount of SC-79 powder. For example, to prepare a 10 mM stock solution, one can start with 5 mg of the compound.[4]
-
-
Calculating the Volume of DMSO:
-
To calculate the volume of DMSO required to achieve a specific molar concentration, use the following formula:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For a 10 mM stock solution using 5 mg of SC-79:
-
Mass = 0.005 g
-
Concentration = 0.010 mol/L
-
Molecular Weight = 364.78 g/mol
-
Volume (L) = 0.005 g / (0.010 mol/L * 364.78 g/mol ) = 0.001370 L = 1.37 mL
-
-
Alternatively, for a 10 mM stock from 5 mg of powder, you can add 0.91 mL of DMSO.[4]
-
-
Dissolving SC-79:
-
Add the calculated volume of DMSO to the vial containing the pre-weighed SC-79 powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.[2]
-
-
Storage and Handling:
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Visualizations
Signaling Pathway of SC-79
References
Application Notes and Protocols for Western Blot Analysis of Akt Phosphorylation after SC-79 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Akt phosphorylation at Serine 473 (Ser473) and Threonine 308 (Thr308) via Western blot in response to treatment with SC-79, a known Akt activator. This protocol is intended for researchers in cell biology, pharmacology, and drug development who are investigating the Akt signaling pathway.
Introduction
The Protein Kinase B (Akt) signaling pathway is a critical regulator of numerous cellular processes, including cell survival, growth, proliferation, and metabolism.[1] Dysregulation of the Akt pathway is implicated in various diseases, including cancer and neurodegenerative disorders. SC-79 is a small molecule compound that has been identified as a potent and specific activator of Akt.[2][3] It functions by binding to the pleckstrin homology (PH) domain of Akt, inducing a conformational change that facilitates its phosphorylation by upstream kinases, such as PDK1, leading to its activation.[4] Unlike physiological activation which often requires recruitment to the plasma membrane, SC-79 promotes Akt phosphorylation in the cytosol.[2]
Western blotting is a widely used technique to detect and quantify the phosphorylation status of Akt, providing a reliable method to assess the efficacy of activators like SC-79. This document outlines the necessary protocols for cell culture, SC-79 treatment, protein extraction, and Western blot analysis of phosphorylated Akt (p-Akt).
Data Presentation
The following table summarizes representative quantitative data from studies analyzing the effect of SC-79 on Akt phosphorylation. The data is presented as the fold change in the ratio of phosphorylated Akt to total Akt, as determined by densitometric analysis of Western blots.
| Cell Line | SC-79 Concentration | Treatment Time | Phosphorylation Site | Fold Change in p-Akt/Total Akt Ratio |
| ARPE-19 | 10 µg/mL | 1 hour | Ser473 | ~4.5 |
| HCT116 | 10 µM | 24 hours | Ser473 | ~2.5 |
| LoVo | 10 µM | 24 hours | Ser473 | ~2.0 |
| Male Pigeon Crop | 0.02 mg/kg | Not Specified | Ser473 | ~1.8 |
| Male Pigeon Crop | 0.02 mg/kg | Not Specified | Thr308 | ~1.7 |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated using the DOT language.
References
- 1. Molecular biology - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorylation of Akt by SC79 Prevents Iron Accumulation and Ameliorates Early Brain Injury in a Model of Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Method for Assessing the Effect of SC-79 on Apoptosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SC-79 is a potent, selective, and cell-permeable small molecule activator of the serine/threonine kinase Akt (also known as Protein Kinase B). Akt is a critical node in various cell signaling pathways, playing a key role in cell survival, proliferation, and metabolism. By binding to the pleckstrin homology (PH) domain of Akt, SC-79 induces a conformational change that promotes its activation, even in the absence of upstream signaling from phosphoinositide 3-kinase (PI3K).
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. The PI3K/Akt signaling pathway is a major regulator of apoptosis, with activated Akt promoting cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating anti-apoptotic factors. Consequently, SC-79, as an Akt activator, has been shown to protect various cell types from apoptosis induced by a diverse range of stimuli.[1][2]
These application notes provide a comprehensive guide for researchers to assess the anti-apoptotic effects of SC-79 in their experimental models. Detailed protocols for key assays are provided, along with examples of quantitative data and visual representations of the underlying signaling pathway and experimental workflows.
Data Presentation: Quantitative Effects of SC-79 on Apoptosis
The following tables summarize the quantitative effects of SC-79 on apoptosis from representative studies. These tables are intended to serve as a guide for designing experiments and interpreting results.
Table 1: Dose-Response and Time-Course Effect of SC-79 on Apoptosis in Human Retinal Pigment Epithelial (ARPE-19) Cells [2]
| SC-79 Concentration (µg/mL) | Treatment Duration (hours) | Apoptosis Rate (%) |
| 0 (Control) | 12 | 3.90 ± 0.71 |
| 5 | 6 | Not specified |
| 10 | 12 | Not specified (optimal for proliferation) |
| 20 | 24 | Not specified |
| 0 (High Glucose) | 48 | 52.27 ± 3.21 |
| 10 (High Glucose + SC-79) | 12h pre-treatment + 36h co-treatment | 20.70 ± 3.62 |
Table 2: Effect of SC-79 on Apoptosis-Related Protein Expression and DNA Fragmentation
| Cell Type | Apoptosis Inducer | SC-79 Concentration | Effect on Apoptotic Markers | Reference |
| Hepatocytes | Hypoxia/Reoxygenation | Not specified | Decreased: Cleaved Caspase-3, Bax, Bad, Bim. Increased: Bcl-2, Bcl-xL. | [1] |
| Hepatocytes | Ischemia/Reperfusion | 0.04 mg/g body weight | Decreased: TUNEL-positive cells. | [1] |
| ARPE-19 Cells | High Glucose | 10 µg/mL | Increased: p-Akt, XIAP. Decreased: Active Caspase-3, Caspase-9. | [2] |
| Dopaminergic Neurons | MPP+ and Rotenone | Not specified | Attenuated apoptosis. | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of SC-79 on apoptosis are provided below.
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of SC-79 and/or an apoptosis-inducing agent for the specified duration.
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping and collect them in a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS by resuspending the pellet and centrifuging as in the previous step.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit
-
Paraformaldehyde (4%) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Culture cells on glass coverslips in a multi-well plate and treat with SC-79 and/or an apoptosis inducer.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Western Blotting for Apoptosis Markers
This technique is used to quantify the expression levels of key apoptosis-regulating proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with SC-79 and/or an apoptosis inducer, then harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with SC-79 and/or an apoptosis inducer.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: SC-79 mediated anti-apoptotic signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the effect of SC-79 on apoptosis.
References
Application of SC-79 in Studying Oxidative Stress in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a key pathological mechanism in a variety of neurodegenerative diseases. Primary neurons in culture are a fundamental tool for modeling these conditions and for the discovery of novel neuroprotective agents. SC-79 is a potent, selective, and cell-permeable small molecule activator of the protein kinase B (Akt) signaling pathway.[1] The Akt pathway is a critical regulator of neuronal survival and is implicated in the cellular response to oxidative stress. This document provides detailed application notes and protocols for utilizing SC-79 to investigate its neuroprotective effects against oxidative stress in primary neuronal cultures.
Data Presentation
The following tables summarize the quantitative effects of SC-79 on primary neurons subjected to oxidative stress, as reported in scientific literature.
Table 1: Effect of SC-79 on Primary Murine Dopaminergic Neuron Viability under Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100% |
| H₂O₂ | 250 µM | ~50% |
| SC-79 + H₂O₂ | 10 µM + 250 µM | ~85% |
Data synthesized from studies demonstrating the protective effects of SC-79.[1]
Table 2: Effect of SC-79 on Apoptosis in Primary Murine Dopaminergic Neurons under Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress
| Treatment Group | Concentration | Caspase-3/7 Activity (Fold Change vs. Control) |
| Control | - | 1.0 |
| H₂O₂ | 250 µM | ~3.5 |
| SC-79 + H₂O₂ | 10 µM + 250 µM | ~1.5 |
Data synthesized from studies showing SC-79's anti-apoptotic effects.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of SC-79 in neuroprotection and a typical experimental workflow for its study.
Caption: SC-79 signaling pathway in neuroprotection.
Caption: Experimental workflow for studying SC-79.
Experimental Protocols
Primary Murine Dopaminergic Neuron Culture
This protocol is adapted from established methods for the culture of primary dopaminergic neurons from embryonic mouse brain.[2][3][4][5]
Materials:
-
Timed-pregnant mice (E13-E14)
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Neurobasal Medium
-
B-27 Supplement
-
L-Glutamine
-
Penicillin-Streptomycin
-
Poly-L-ornithine
-
Laminin
-
Trypsin-EDTA (0.05%)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
DNase I
Procedure:
-
Plate Coating:
-
Coat culture plates/coverslips with Poly-L-ornithine solution (20 µg/mL in sterile water) and incubate for at least 2 hours at 37°C.[3]
-
Wash three times with sterile water.
-
Coat with laminin solution (10 µg/mL in HBSS) and incubate overnight at 37°C.[3] Aspirate the laminin solution just before plating the cells.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant mouse and dissect the embryos.
-
Isolate the ventral mesencephalon from the embryonic brains in ice-cold HBSS.
-
Mince the tissue and incubate in 0.05% Trypsin-EDTA for 5-10 minutes at 37°C.[5]
-
Inactivate trypsin with an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette in Neurobasal medium containing DNase I to obtain a single-cell suspension.
-
-
Cell Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the cells at a density of 2-5 x 10⁵ cells/cm² in pre-warmed Neurobasal medium supplemented with B-27, L-Glutamine, and Penicillin-Streptomycin.[3]
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Change half of the medium every 2-3 days. Neurons are typically mature and ready for experiments after 5-7 days in vitro.[4]
-
Induction of Oxidative Stress and SC-79 Treatment
Materials:
-
Mature primary neuron cultures
-
SC-79 (stock solution in DMSO)
-
Hydrogen Peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP⁺)
Procedure:
-
SC-79 Pre-treatment:
-
Induction of Oxidative Stress:
-
For H₂O₂-induced stress: Prepare a fresh working solution of H₂O₂ in culture medium. A final concentration of 250 µM is often used.[1] Add the H₂O₂-containing medium to the SC-79 pre-treated cells.
-
For MPP⁺-induced stress: Prepare a working solution of MPP⁺ in culture medium. A final concentration of 3 mM can be used.[6] Add the MPP⁺-containing medium to the SC-79 pre-treated cells.
-
Include appropriate controls: untreated cells, cells treated with SC-79 alone, and cells treated with the oxidative stressor alone.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C before proceeding to endpoint assays.[1]
-
MTT Assay for Cell Viability
This protocol is based on the principle of reducing the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of medium.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium.[7][8][9][10]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plate reader
Procedure:
-
After the treatment period, carefully collect the culture supernatant from each well.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
To determine the maximum LDH release, lyse untreated control cells with the lysis buffer provided in the kit and use this as the 100% cytotoxicity control.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Caspase-3 Activity Assay for Apoptosis
This colorimetric assay detects the activity of caspase-3, a key executioner caspase in apoptosis.[11][12]
Materials:
-
Caspase-3 colorimetric assay kit (commercially available)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate reader
Procedure:
-
After treatment, collect the cells by centrifugation.
-
Lyse the cells using the provided lysis buffer on ice.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein from each sample.
-
Add the reaction buffer containing DTT to each well.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
Express caspase-3 activity as fold change relative to the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA (stock solution in DMSO)
-
HBSS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
After the desired treatment period, wash the cells twice with warm HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Express ROS levels as a percentage or fold change relative to the untreated control.
Western Blot for Akt Activation
This protocol outlines the general steps for detecting the phosphorylation of Akt (at Ser473 and Thr308), a direct indicator of its activation by SC-79.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-Akt Ser473, anti-phospho-Akt Thr308, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt and the loading control (β-actin).
-
References
- 1. SC79 protects dopaminergic neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Primary Cultured Dopaminergic Neurons from Mouse Brain | Springer Nature Experiments [experiments.springernature.com]
- 3. Derivation and Culture of Dopaminergic Neurons (from Midbrains of Rodents) | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Primary Culture of Mouse Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, Culture and Long-Term Maintenance of Primary Mesencephalic Dopaminergic Neurons From Embryonic Rodent Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 7. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 8. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Optimizing SC-79 Concentration for Maximal Akt Activation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the use of SC-79, a potent and cell-permeable activator of Akt. Here, you will find detailed experimental protocols, data-driven recommendations, and visual guides to ensure successful and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is SC-79 and how does it activate Akt?
SC-79 is a small molecule compound that functions as a selective activator of Akt (also known as Protein Kinase B). It directly binds to the Pleckstrin Homology (PH) domain of Akt, inducing a conformational change that promotes its phosphorylation at key activation sites, namely Serine-473 (Ser-473) and Threonine-308 (Thr-308), leading to its activation in the cytosol.[1] This mechanism is unique as it does not require the translocation of Akt to the plasma membrane, a common step in growth factor-mediated Akt activation.[1]
Q2: What is the recommended starting concentration and incubation time for SC-79?
The optimal concentration and incubation time for SC-79 can vary depending on the cell type and experimental conditions. However, based on published studies, a good starting point is a concentration range of 4 µg/mL to 10 µM for an incubation period of 30 minutes to 2 hours.[1][2] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How can I confirm that SC-79 is activating Akt in my cells?
The most common method to confirm Akt activation is by Western blotting. You should probe for phosphorylated Akt at Ser-473 (p-Akt Ser-473) and Thr-308 (p-Akt Thr-308). An increase in the levels of p-Akt relative to total Akt indicates successful activation. Additionally, you can assess the phosphorylation of downstream targets of Akt, such as GSK-3β at Serine-9 (p-GSK-3β Ser-9) and Foxo1.[3]
Q4: Is SC-79 known to have any off-target effects?
While SC-79 is considered a specific activator of Akt, it is good practice to consider potential off-target effects. To confirm that the observed effects are indeed mediated by Akt, you can use inhibitors of the upstream kinase, PI3K (e.g., LY294002), in conjunction with SC-79 treatment.[4] If the effects of SC-79 are abolished by the PI3K inhibitor, it provides stronger evidence for on-target activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low increase in p-Akt levels after SC-79 treatment. | Suboptimal SC-79 concentration: The concentration used may be too low for your specific cell type. | Perform a dose-response experiment with a wider range of SC-79 concentrations (e.g., 1 µg/mL to 20 µg/mL). |
| Incorrect incubation time: The treatment time may be too short or too long. | Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) to identify the optimal incubation period. | |
| Poor cell health: Cells may be unhealthy or stressed, affecting signaling pathways. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Serum starve cells for a few hours (e.g., 1 hour) before adding SC-79 to reduce basal Akt activity.[2] | |
| Western blotting issues: Problems with antibody quality, buffer composition, or transfer efficiency. | Validate your p-Akt and total Akt antibodies with a positive control (e.g., cells treated with a known Akt activator like IGF-1). Optimize your Western blotting protocol. | |
| Significant cell death observed after SC-79 treatment. | SC-79 cytotoxicity: High concentrations of SC-79 may be toxic to certain cell types. | Perform a cell viability assay (e.g., MTT, Trypan Blue, or LDH release assay) to determine the cytotoxic concentration of SC-79 for your cells.[1] Use a concentration that effectively activates Akt without causing significant cell death. |
| Solvent toxicity: The solvent used to dissolve SC-79 (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically <0.1% for DMSO). Include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments. | Variability in experimental conditions: Inconsistent cell density, passage number, or treatment conditions. | Standardize your experimental protocols. Use cells of a similar passage number and ensure consistent cell seeding density. Prepare fresh SC-79 dilutions for each experiment. |
Quantitative Data Summary
The following table summarizes typical SC-79 concentrations and their observed effects on Akt activation from various studies.
| Cell Type | SC-79 Concentration | Incubation Time | Observed Effect on Akt Phosphorylation | Reference |
| HEK293, HeLa, HL60, NB4, HsSulton | 8 µg/mL | 30 min | Increased p-Akt (Ser-473) | [3] |
| SH-SY5Y | 10 µM | 2 hours | Increased p-Akt (Ser-473 and Thr-308) | [1] |
| Normoxic perfused rat hearts | 0.5 - 5 µM | Not specified | Dose-dependent increase in p-Akt (Ser-473) | [4] |
| HeLa | 4 µg/mL | 30 min | Increased p-Akt | [2] |
Key Experimental Protocols
Western Blotting for Phosphorylated Akt (p-Akt)
-
Cell Lysis: After treating cells with SC-79, wash them with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser-473), p-Akt (Thr-308), and total Akt overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of SC-79 concentrations for the desired incubation time. Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Visual Guides
References
Technical Support Center: SC-79 Treatment and Akt Phosphorylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of Akt phosphorylation following treatment with SC-79, a known Akt activator.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SC-79 in activating Akt?
SC-79 is a small molecule that directly binds to the pleckstrin homology (PH) domain of Akt.[1][2][3] This binding event induces a conformational change in the Akt protein, making it a more favorable substrate for its upstream activating kinases, such as PDK1 and mTORC2.[4][5] Uniquely, SC-79 promotes the phosphorylation and activation of Akt in the cytosol, rather than at the plasma membrane, and can even inhibit Akt's translocation to the membrane.[1][3][6] This cytosolic activation leads to the phosphorylation of Akt at key residues, primarily Threonine 308 (Thr308) and Serine 473 (Ser473), which are critical for its full kinase activity.[1][5]
Q2: I am not observing any increase in Akt phosphorylation (p-Akt) after treating my cells with SC-79. What are the possible reasons?
Several factors could contribute to the lack of observed Akt phosphorylation. These can be broadly categorized into issues with the reagent itself, suboptimal experimental conditions, or cell-specific factors. A systematic troubleshooting approach is recommended to identify the root cause. Please refer to the detailed troubleshooting guide below.
Q3: What are the recommended working concentrations and incubation times for SC-79?
The optimal concentration and incubation time for SC-79 can vary depending on the cell line and the desired effect.[4] However, based on published studies, a general starting point is a concentration range of 4 µg/mL to 10 µM for 30 minutes to 2 hours.[1][6] Some studies have used concentrations as high as 30 µM and incubation times up to 24 hours.[6][7] It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell system.
Q4: How should I properly store and handle SC-79?
SC-79 is typically supplied as a lyophilized powder and should be stored at -20°C, desiccated, for long-term stability (up to 24 months).[4] Once reconstituted in a solvent like DMSO, it is recommended to store the stock solution at -20°C and use it within 2 months to maintain potency.[4] It is also advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4] For preparing stock solutions, DMSO is a common solvent, with a solubility of up to 100 mM.[2]
Q5: Are there any known off-target effects of SC-79?
While SC-79 is characterized as a selective Akt activator, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out.[1] However, studies have shown that the neuroprotective effects of SC-79 are abolished when Akt activation is inhibited, suggesting its primary mechanism is on-target.[1] To confirm that the observed effects in your experiment are due to Akt activation, it is good practice to include downstream target analysis as a validation step.
Troubleshooting Guide: No Akt Phosphorylation with SC-79 Treatment
This guide provides a step-by-step approach to troubleshoot experiments where SC-79 fails to induce Akt phosphorylation.
Step 1: Verify Reagent Integrity and Experimental Setup
| Potential Issue | Troubleshooting Action | Expected Outcome |
| SC-79 Degradation | 1. Check the age and storage conditions of your SC-79 stock.[4]2. Prepare a fresh stock solution from lyophilized powder.[4]3. Consider purchasing a new vial of SC-79. | A fresh, properly stored reagent should be active. |
| Incorrect Concentration | 1. Recalculate your dilutions to ensure the final concentration is within the effective range (start with 4-10 µM).[1][6]2. Perform a dose-response experiment (e.g., 1, 5, 10, 20 µM). | Determine the optimal concentration for your cell line. |
| Inappropriate Incubation Time | 1. Verify your incubation time. A common starting point is 30-60 minutes.[6][8]2. Conduct a time-course experiment (e.g., 15, 30, 60, 120 minutes).[7] | Identify the peak time for Akt phosphorylation in your system. |
| Solvent Issues | 1. Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level (typically <0.1%).2. Run a vehicle-only control to assess solvent effects. | The vehicle control should not affect basal Akt phosphorylation. |
Step 2: Optimize Cell Culture and Treatment Conditions
| Potential Issue | Troubleshooting Action | Expected Outcome |
| Cell Line Specificity | 1. Confirm that your cell line has a functional Akt signaling pathway. Some cell lines may have mutations that render them unresponsive.2. Test SC-79 on a positive control cell line known to respond (e.g., HEK293, HeLa, SH-SY5Y).[1][6] | A positive control cell line should show robust Akt phosphorylation. |
| Serum Starvation | 1. For many cell lines, serum starvation for 1-24 hours prior to SC-79 treatment is necessary to reduce basal Akt phosphorylation and enhance the observed effect of the activator.[6][8] | Lower basal p-Akt levels in the untreated control group. |
| Cell Health and Confluency | 1. Ensure cells are healthy and in the logarithmic growth phase.2. Avoid using cells that are over-confluent, as this can alter signaling pathways. | Healthy, sub-confluent cells are more likely to respond appropriately. |
Step 3: Validate Downstream Signaling and Experimental Readout
| Potential Issue | Troubleshooting Action | Expected Outcome |
| Western Blotting Issues | 1. Verify the quality and specificity of your primary antibodies for both phosphorylated Akt (p-Akt Ser473/Thr308) and total Akt.2. Include a positive control lysate from cells treated with a known Akt activator (e.g., IGF-1, insulin).[6]3. Optimize your Western blotting protocol (e.g., lysis buffer composition, antibody concentrations, incubation times). | A positive control should show a clear p-Akt band. |
| Lack of Downstream Target Activation | 1. Assess the phosphorylation status of known downstream targets of Akt, such as GSK3β or FoxO1, to confirm pathway activation.[8][9][10] | Increased phosphorylation of downstream targets should correlate with Akt activation. |
Experimental Protocols
Protocol 1: SC-79 Treatment and Western Blot Analysis of Akt Phosphorylation
-
Cell Seeding: Plate cells (e.g., HeLa, SH-SY5Y) in a 6-well plate and grow to 70-80% confluency.
-
Serum Starvation: The day of the experiment, remove the growth medium, wash the cells once with phosphate-buffered saline (PBS), and add serum-free medium. Incubate for 1-4 hours.[6]
-
SC-79 Treatment: Prepare a working solution of SC-79 in serum-free medium from a DMSO stock. Aspirate the starvation medium and add the SC-79 containing medium to the cells. For a control, add medium with the same concentration of DMSO. Incubate for the desired time (e.g., 30 minutes).[1][6]
-
Cell Lysis: After incubation, place the plate on ice and aspirate the medium. Wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Protein Extraction: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation
Table 1: Effective Concentrations and Incubation Times of SC-79 in Various Cell Lines
| Cell Line | Concentration | Incubation Time | Outcome | Reference |
| HeLa | 4 µg/mL | 30 minutes | Increased p-Akt (S473) | [6][8] |
| SH-SY5Y | 10 µM | 2 hours | Increased p-Akt (S473 & T308) | [1] |
| HEK293 | 8 µg/mL | 30 minutes | Increased p-Akt (S473) | [6][10] |
| HL60 | 8 µg/mL | 30 minutes | Increased p-Akt (S473) | [6][10] |
| NB4 | 8 µg/mL | 24 hours | Increased p-Akt | [6] |
| HsSultan | 8 µg/mL | 24 hours | Increased p-Akt | [6] |
| VSMCs | 1-30 µM | 30 minutes | Increased p-Akt (S473) | [7] |
| Keratinocytes | 3-30 µM | 30 minutes | Increased p-Akt (S473) | [7] |
Visualizations
Caption: SC-79 signaling pathway for Akt activation.
Caption: Troubleshooting workflow for lack of Akt phosphorylation.
Caption: Experimental workflow for Western blot analysis.
References
- 1. SC79 protects dopaminergic neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SC 79 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SC-79 | Cell Signaling Technology [cellsignal.com]
- 5. Novel Akt activator SC-79 is a potential treatment for alcohol-induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. AKT/PKB Signaling: Navigating the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing SC-79 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SC-79. Our aim is to help you overcome common solubility challenges in aqueous solutions and ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing and using SC-79 solutions.
Problem: My SC-79 powder is not dissolving in my aqueous buffer.
-
Answer: SC-79 is poorly soluble in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent.
Problem: After preparing a stock solution in DMSO, the compound precipitates when I dilute it into my aqueous cell culture medium.
-
Answer: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are several steps you can take to troubleshoot this problem:
-
Decrease the final concentration: The final concentration of SC-79 in your aqueous medium may be too high. Try lowering the concentration to a level that is soluble.
-
Increase the percentage of DMSO in the final solution: While it's crucial to keep the final DMSO concentration low to avoid solvent toxicity (typically <0.5%), a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a pre-warmed medium: Warming your cell culture medium to 37°C before adding the SC-79 stock solution can sometimes help with solubility.
-
Add the stock solution dropwise while vortexing: Slowly adding the stock solution to the aqueous medium while gently vortexing can aid in dispersion and prevent immediate precipitation.
-
Consider using a formulation with co-solvents: For more challenging situations, especially for in vivo studies, a formulation containing co-solvents like PEG300 and Tween 80 can significantly improve solubility.[1]
-
Problem: I am unsure of the best solvent to use for my SC-79 stock solution.
-
Answer: The most commonly recommended solvent for preparing SC-79 stock solutions is Dimethyl Sulfoxide (DMSO).[1][2][3] Ethanol can also be used.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for SC-79?
-
A1: SC-79 powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent, the stock solution should be stored at -20°C and is stable for up to 2 months.[3] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[3]
Q2: What is the mechanism of action of SC-79?
-
A2: SC-79 is a small molecule activator of Akt (also known as Protein Kinase B or PKB).[3] It specifically binds to the pleckstrin homology (PH) domain of Akt, which enhances its phosphorylation by upstream kinases like PDK1, leading to its activation in the cytosol.[3][4] This activation occurs without requiring the translocation of Akt to the cell membrane.[1][3][4]
Q3: What are the typical working concentrations for SC-79 in cell culture experiments?
-
A3: The effective concentration of SC-79 can vary depending on the cell type and the specific experimental endpoint. Published studies have used concentrations ranging from 4 µg/mL to 10 µg/mL.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Data Presentation
Table 1: Solubility of SC-79 in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 242.5 | 664.78 | [1] |
| DMSO | 100 | - | [3] |
| DMSO | 73 | 200.12 | [2] |
| DMSO | 36.48 | 100 | |
| Ethanol | 40 | - | [3] |
| Ethanol | 36 | 98.69 | [2] |
Note: The molecular weight of SC-79 is 364.78 g/mol .[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM SC-79 Stock Solution in DMSO
-
Materials:
-
Procedure:
-
To prepare a 10 mM stock solution, weigh out 3.65 mg of SC-79 powder.
-
Add 1 mL of DMSO to the powder.
-
Vortex the solution until the SC-79 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Materials:
-
10 mM SC-79 stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Determine the final concentration of SC-79 required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your culture medium. For example, to make a 10 µM working solution in 10 mL of medium, you would need 10 µL of the 10 mM stock solution.
-
While gently vortexing the pre-warmed cell culture medium, add the calculated volume of the SC-79 stock solution dropwise.
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally below 0.5%) to avoid solvent-induced cellular stress.
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
Caption: SC-79 activates cytosolic Akt by promoting its phosphorylation by PDK1.
Caption: Recommended workflow for preparing SC-79 working solutions.
Caption: Decision tree for resolving SC-79 precipitation problems.
References
Determining the optimal incubation time for SC-79 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SC-79, a potent and specific Akt activator. The information is designed to assist in the optimization of experimental protocols, with a particular focus on determining the optimal incubation time.
Frequently Asked Questions (FAQs)
Q1: What is SC-79 and how does it work?
A1: SC-79 is a small molecule compound that acts as a specific activator of the protein kinase Akt (also known as Protein Kinase B or PKB). It binds to the pleckstrin homology (PH) domain of Akt, mimicking the effect of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This binding induces a conformational change in Akt, leading to its phosphorylation and subsequent activation of downstream signaling pathways. This activation is independent of upstream signaling molecules like PI3K.
Q2: What is the typical concentration range for SC-79 in cell culture experiments?
A2: The optimal concentration of SC-79 can vary depending on the cell type and the specific experimental goals. However, based on published studies, a common working concentration range is between 4 µg/mL and 30 µM.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with SC-79?
A3: The optimal incubation time for SC-79 is highly dependent on the specific downstream endpoint you are measuring. For observing direct Akt phosphorylation (at Ser473), shorter incubation times are often sufficient. Some studies have shown significant Akt phosphorylation within 0-15 minutes of SC-79 treatment.[1] For downstream events or cellular responses, longer incubation times of 30 minutes, 1 hour, or even up to 24 hours may be necessary.[3][4] A time-course experiment is crucial to determine the peak activation and the duration of the effect in your experimental system.
Q4: Can SC-79 activate all Akt isoforms?
A4: Yes, SC-79 is considered a pan-Akt activator, meaning it can enhance the phosphorylation and activation of all three Akt isoforms (Akt1, Akt2, and Akt3).[3][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low Akt phosphorylation observed after SC-79 treatment. | 1. Suboptimal incubation time: The time point chosen for analysis may have missed the peak of Akt phosphorylation. 2. Suboptimal SC-79 concentration: The concentration used may be too low to induce a detectable response in your cell type. 3. Poor cell health: Cells may be stressed or unhealthy, leading to a blunted signaling response. 4. Antibody issues: The phospho-Akt antibody may not be working correctly. | 1. Perform a time-course experiment: Treat cells with SC-79 and collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) to identify the optimal incubation time for peak phosphorylation.[1] 2. Perform a dose-response experiment: Treat cells with a range of SC-79 concentrations (e.g., 1, 5, 10, 20, 30 µM) to find the most effective concentration.[2] 3. Ensure proper cell culture techniques: Use healthy, low-passage number cells and ensure they are not overgrown or starved before the experiment. 4. Validate your antibody: Use a positive control (e.g., cells treated with a known Akt activator like IGF-1) to confirm the antibody is working. |
| Inconsistent results between experiments. | 1. Variability in cell density: Different starting cell numbers can affect the response to SC-79. 2. Inconsistent SC-79 preparation: Improper dissolution or storage of the SC-79 stock solution can lead to variability. 3. Variations in incubation conditions: Fluctuations in temperature or CO2 levels can impact cell signaling. | 1. Standardize cell seeding: Ensure that the same number of cells are seeded for each experiment. 2. Prepare fresh SC-79 dilutions: Prepare fresh dilutions of SC-79 from a validated stock solution for each experiment. Store the stock solution according to the manufacturer's instructions. 3. Maintain consistent incubation conditions: Use a calibrated incubator and monitor temperature and CO2 levels closely. |
| Observing cellular toxicity or off-target effects. | 1. High concentration of SC-79: Excessive concentrations of SC-79 may lead to off-target effects or cellular toxicity. 2. Prolonged incubation time: Long exposure to high concentrations of SC-79 could be detrimental to the cells. | 1. Use the lowest effective concentration: Determine the minimal concentration of SC-79 that gives a robust activation of Akt from your dose-response experiment and use that for subsequent experiments. 2. Optimize incubation time: Use the shortest incubation time necessary to achieve the desired downstream effect, as determined by your time-course experiment. |
Experimental Protocols
Protocol 1: Determining Optimal SC-79 Incubation Time via Western Blot for Akt Phosphorylation
This protocol outlines a time-course experiment to identify the optimal incubation period for SC-79-induced Akt phosphorylation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
SC-79 (stock solution, typically in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed an equal number of cells into multiple wells of a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): Depending on the cell line and basal Akt activity, you may need to serum-starve the cells for 4-24 hours prior to treatment to reduce background phosphorylation.
-
SC-79 Treatment:
-
Prepare a working solution of SC-79 in serum-free or complete media at the desired final concentration (start with a concentration known to be effective from the literature, e.g., 10 µM).
-
Treat the cells for different durations. A suggested time course is: 0 (vehicle control), 5, 15, 30, 60, and 120 minutes.
-
-
Cell Lysis:
-
At each time point, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-Akt antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Akt and total Akt.
-
Normalize the phospho-Akt signal to the total Akt signal for each time point.
-
Plot the normalized phospho-Akt levels against time to determine the peak incubation time.
-
Quantitative Data Summary:
| Time (minutes) | Normalized p-Akt/Total Akt Ratio (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 5 | Example Value |
| 15 | Example Value |
| 30 | Example Value |
| 60 | Example Value |
| 120 | Example Value |
Visualizations
Caption: SC-79 signaling pathway leading to cellular responses.
Caption: Workflow for determining optimal SC-79 incubation time.
References
- 1. Direct AKT activation in tumor-infiltrating lymphocytes markedly increases interferon-γ (IFN-γ) for the regression of tumors resistant to PD-1 checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
SC-79 Technical Support Center: Investigating Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential off-target effects of the Akt activator, SC-79. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help researchers anticipate, identify, and mitigate non-specific effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of SC-79?
SC-79 is a small molecule designed to activate the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). It binds to the Pleckstrin Homology (PH) domain of Akt, promoting a conformational change that facilitates its phosphorylation at Thr308 and Ser473 by upstream kinases like PDK1, leading to its activation in the cytosol.[1] This activation is central to many cellular processes, including cell survival, growth, and proliferation.
Q2: What are the known or potential off-target effects of SC-79?
While SC-79 is a valuable tool for studying Akt signaling, researchers should be aware of several potential off-target effects:
-
Induction of the Mitochondrial Permeability Transition Pore (mPTP): At certain concentrations, SC-79 can induce the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane. This can lead to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and subsequent initiation of cell death pathways.
-
Activation of Protein Kinase C (PKC): Some evidence suggests that SC-79 may directly or indirectly lead to the activation of members of the PKC family of kinases. This can have wide-ranging effects on cellular signaling, as PKC isoforms are involved in numerous pathways controlling cell growth, differentiation, and apoptosis.
-
Alterations in Intracellular Calcium ([Ca2+]i) Levels: Treatment with SC-79 has been observed to cause fluctuations in intracellular calcium concentrations. This can impact a multitude of calcium-dependent cellular processes, including signal transduction, muscle contraction, and neurotransmission.
-
Potential Cardiotoxicity: Due to its effects on fundamental cellular processes, including mitochondrial function and calcium signaling, there is a potential for cardiotoxic effects at higher concentrations or with prolonged exposure.[2]
Q3: At what concentrations are off-target effects of SC-79 typically observed?
The concentration at which off-target effects manifest can be cell-type dependent and influenced by experimental conditions. Generally, it is recommended to perform a dose-response curve to determine the optimal concentration for Akt activation with minimal off-target effects in your specific system. Cytotoxicity is often observed at higher concentrations.
Quantitative Data Summary
Table 1: On-Target Activity of SC-79
| Parameter | Cell Line | Concentration for Akt Activation | Reference |
| p-Akt (Ser473) | ARPE-19 | 0.1–10 µg/mL (0.27–27.4 µM) | |
| p-Akt (Thr308 & Ser473) | SH-SY5Y | 10 µM | |
| p-Akt / Total Akt | Neonatal Rat Brain | Not specified |
Table 2: Potential Off-Target Effects & Cytotoxicity of SC-79 (IC50 Values)
| Off-Target Effect/Cell Line | IC50 Value | Notes | Reference |
| Kinase Selectivity | |||
| Various Kinases | Data not available | A comprehensive kinase panel screen for SC-79 is not publicly available. | |
| Cytotoxicity | |||
| A549 (Lung Carcinoma) | Data not available | ||
| HeLa (Cervical Cancer) | Data not available | ||
| Jurkat (T-cell Leukemia) | Data not available |
Researchers are strongly encouraged to determine the cytotoxic profile of SC-79 in their specific cell models.
Troubleshooting Guides
Issue 1: I am observing high levels of cell death in my experiments with SC-79, even at concentrations reported to be non-toxic.
-
Question: Could this be due to an off-target effect?
-
Answer: Yes, unexpected cytotoxicity is a common issue and could be linked to the induction of the mitochondrial permeability transition pore (mPTP) or other off-target effects.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value for SC-79 in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). This will establish the therapeutic window for your experiments.
-
Assess Mitochondrial Health: Use an mPTP assay to determine if SC-79 is inducing mitochondrial permeability transition at the concentrations you are using.
-
Check for Apoptosis Markers: Perform Western blotting for cleaved caspase-3 or a TUNEL assay to see if the observed cell death is apoptotic.
-
Optimize Treatment Time: Reduce the duration of SC-79 exposure to see if this mitigates the cytotoxic effects while still achieving the desired level of Akt activation.
-
Use a Positive Control for Akt Activation: A known potent Akt activator can help you to distinguish between specific and non-specific effects.
Issue 2: My Western blot shows activation of pathways other than Akt, such as the PKC pathway, after SC-79 treatment.
-
Question: How can I confirm if this is a direct off-target effect of SC-79?
-
Answer: It is possible that SC-79 is activating PKC. To investigate this, you can perform the following experiments.
Troubleshooting Steps:
-
Use a PKC Inhibitor: Pre-treat your cells with a broad-spectrum or isoform-specific PKC inhibitor before adding SC-79. If the unexpected pathway activation is diminished, it suggests PKC is involved.
-
Titrate SC-79 Concentration: Determine if the activation of the off-target pathway is dose-dependent. It may only occur at higher concentrations of SC-79.
-
Directly Measure PKC Activation: Perform a Western blot for phosphorylated forms of PKC isoforms to confirm their activation state.
-
Use an Alternative Akt Activator: If available, use a structurally different Akt activator to see if the same off-target effect is observed. This can help to determine if the effect is specific to the chemical scaffold of SC-79.
Experimental Protocols
1. Mitochondrial Permeability Transition Pore (mPTP) Assay
This protocol is a general guideline for assessing mPTP opening using a calcein-AM and cobalt chloride (CoCl2) quenching method.
-
Principle: Calcein-AM is a cell-permeable dye that becomes fluorescent (calcein) upon cleavage by intracellular esterases. Calcein fluoresces in all cellular compartments. CoCl2 is a quencher of calcein fluorescence but cannot cross the mitochondrial membranes. Therefore, in healthy cells with closed mPTPs, the mitochondrial calcein fluorescence is preserved. If the mPTP opens, CoCl2 can enter the mitochondria and quench the fluorescence.
-
Materials:
-
Calcein-AM (1 mM stock in DMSO)
-
Cobalt Chloride (CoCl2, 50 mM stock in water)
-
Ionomycin (positive control for mPTP opening, 1 mM stock in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish).
-
Treat cells with SC-79 at various concentrations for the desired time. Include untreated and positive control (ionomycin) wells.
-
Wash cells once with PBS.
-
Load cells with 1 µM Calcein-AM in serum-free medium for 30 minutes at 37°C.
-
Wash cells twice with PBS.
-
Add 1 mM CoCl2 to the medium and incubate for 15 minutes at 37°C.
-
Acquire fluorescent images or readings (Excitation: ~488 nm, Emission: ~515 nm). A decrease in fluorescence in SC-79-treated cells compared to untreated cells indicates mPTP opening.
-
2. Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol provides a general method for ratiometric measurement of intracellular calcium.
-
Principle: Fura-2 AM is a cell-permeable dye that is cleaved by intracellular esterases to the calcium-sensitive indicator Fura-2. The excitation wavelength of Fura-2 shifts from ~380 nm in the calcium-free form to ~340 nm in the calcium-bound form, while the emission remains at ~510 nm. The ratio of the fluorescence emission at these two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Materials:
-
Fura-2 AM (1 mM stock in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence imaging system with dual excitation capabilities
-
-
Procedure:
-
Seed cells on glass coverslips or in a suitable imaging dish.
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash cells once with HBSS.
-
Incubate cells in the loading buffer for 30-60 minutes at 37°C.
-
Wash cells twice with HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the dye.
-
Mount the cells on the imaging setup and acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add SC-79 at the desired concentration and continuously record the fluorescence ratio to observe changes in intracellular calcium.
-
Visualizations
Caption: On-target vs. potential off-target signaling of SC-79.
References
Technical Support Center: Assessing SC-79 in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SC-79, a potent and specific activator of the Akt signaling pathway, in primary cell cultures. While SC-79 is predominantly recognized for its cytoprotective and anti-apoptotic properties, this guide addresses scenarios where unexpected reductions in cell viability may be observed, and provides detailed protocols for accurately assessing cellular health.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased cell viability after treating our primary neurons with SC-79. Isn't it supposed to be protective?
A1: This is a common and important observation. SC-79 is a well-established activator of the pro-survival Akt signaling pathway and numerous studies have demonstrated its protective effects against apoptosis and necrosis in various cell types, including primary neurons.[1][2][3] However, apparent cytotoxicity can arise from several factors unrelated to the compound's primary mechanism of action.
Consider the following possibilities:
-
Solvent Toxicity: SC-79 is typically dissolved in DMSO.[4] At high concentrations, DMSO can be toxic to primary cells, which are often more sensitive than immortalized cell lines. It is crucial to include a vehicle control (media with the same final concentration of DMSO used to deliver SC-79) in your experiments to distinguish between solvent-induced and compound-specific effects.
-
Compound Purity and Stability: Ensure the SC-79 used is of high purity. Impurities from synthesis could have cytotoxic effects. Additionally, SC-79 may be unstable in solution over long periods. It is recommended to prepare fresh solutions from a lyophilized powder for each experiment.[4]
-
Off-Target Effects at High Concentrations: While SC-79 is a specific Akt activator, exceptionally high concentrations may lead to off-target effects. It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell type.
-
Cell Culture Conditions: Primary cells are highly sensitive to their culture environment. Factors such as media composition, pH shifts, and the presence of microbial contamination can all contribute to decreased cell viability.
Q2: What is the recommended working concentration for SC-79 in primary cell cultures?
A2: The optimal working concentration of SC-79 can vary depending on the primary cell type and the specific experimental endpoint. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your system. However, based on published studies, a general range can be provided.
| Primary Cell Type | SC-79 Concentration Range | Observed Effect | Reference |
| Murine Dopaminergic Neurons | 10 µM | Protection against H₂O₂-induced viability reduction | [1] |
| Murine Retinal Pigment Epithelium (RPE) | 0.1–10 µg/mL (approx. 0.27–27.4 µM) | Protection against UV radiation damage | [5] |
| Human M0 Macrophages | Not specified, but used to enhance phagocytosis | Enhanced phagocytosis and altered cytokine production | [6] |
| Rat Bone Marrow Mesenchymal Stem Cells | 10 µM | Antagonized ethanol-induced inhibition of osteogenesis | [7] |
| Human Retinal Pigment Epithelial (ARPE-19) Cells | 5, 10, 20 µg/mL | 10 µg/mL for 12 hours showed the highest proliferation rate |
Q3: How can I be sure that the cell death I'm observing is apoptosis or necrosis?
A3: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is critical for understanding the mechanism of any observed cytotoxicity. Several assays can be used in combination to differentiate between these two forms of cell death:
-
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of executioner caspases, such as caspase-3, can provide a quantitative measure of apoptotic activity.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity (necrosis). Measuring LDH activity in the supernatant is a common method for quantifying cytotoxicity.[8][9]
Troubleshooting Guides
Problem 1: High background or variability in cytotoxicity assays.
| Potential Cause | Suggested Solution |
| High Spontaneous LDH Release | - Cell density is too high: Optimize cell seeding density. Over-confluent cultures can lead to increased cell death. - Rough pipetting: Handle cells gently during plating and reagent addition to avoid mechanical damage. |
| High Absorbance in Media Control | - Media components: Certain components in the cell culture media may interfere with the assay. Test individual components and consider using a different media formulation if necessary. |
| Well-to-Well Variability | - Bubbles in wells: Ensure there are no bubbles in the wells before reading the plate, as they can interfere with absorbance readings. - Inconsistent cell seeding: Ensure a homogenous cell suspension and consistent pipetting volume when seeding cells. |
| Edge Effects | - Evaporation from outer wells: To minimize evaporation during long incubation periods, consider not using the outermost wells of the plate and filling them with sterile PBS or media instead. |
Problem 2: Unexpected decrease in cell viability with SC-79 treatment.
| Potential Cause | Suggested Solution |
| DMSO Toxicity | - Run a vehicle control with the highest concentration of DMSO used in the experiment. If the vehicle control shows toxicity, reduce the final DMSO concentration by preparing a more concentrated stock of SC-79. |
| SC-79 Degradation | - Prepare fresh SC-79 solutions for each experiment from a lyophilized stock. Aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.[4] |
| Microbial Contamination | - Regularly inspect cultures for signs of bacterial or fungal contamination. Use aseptic techniques and consider periodic mycoplasma testing. |
| Off-Target Effects | - Perform a dose-response curve to identify a concentration range where SC-79 is effective without causing a decrease in viability. Start with a low concentration (e.g., 0.1 µM) and titrate up. |
Experimental Protocols
General Experimental Workflow for Assessing SC-79 Cytotoxicity
Experimental workflow for assessing SC-79 cytotoxicity.
MTT Assay for Cell Viability
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of SC-79 or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well.
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express the results as a percentage of the viability of the untreated control cells.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells 45 minutes before the end of the incubation.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
SC-79 Signaling Pathway
SC-79 activates Akt (also known as Protein Kinase B or PKB), a central node in signaling pathways that promote cell survival and inhibit apoptosis.
SC-79 mediated Akt signaling pathway.
Disclaimer: This information is for research purposes only and is not intended for diagnostic or therapeutic use. Always consult the relevant product datasheets and published literature for the most up-to-date information and protocols.
References
- 1. SC79 protects dopaminergic neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SC79 protects dopaminergic neurons from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SC79, a novel Akt activator, protects dopaminergic neuronal cells from MPP+ and rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SC-79 | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Akt Activator SC79 on Human M0 Macrophage Phagocytosis and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Akt activator SC-79 is a potential treatment for alcohol-induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - KE [thermofisher.com]
SC-79 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of SC-79, a potent Akt activator.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing SC-79?
A: SC-79 should be stored under desiccating conditions. For long-term storage, it is recommended to store the lyophilized powder at -20°C, where it is stable for up to 24 months.[1][2] Once dissolved in a solvent, the solution should be stored at -20°C and used within 2 months to maintain its potency.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1][3]
Q2: How should I prepare a stock solution of SC-79?
A: To prepare a stock solution, reconstitute the lyophilized SC-79 powder in an appropriate solvent such as DMSO or ethanol.[1][4] For example, to create a 10 mM stock solution, you can dissolve 5 mg of SC-79 powder in 0.91 mL of DMSO.[1] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[3] If you observe any precipitation, gentle warming or sonication can be used to aid dissolution.[5][6]
Q3: What are the optimal working concentrations for SC-79 in cell culture experiments?
A: The effective working concentration of SC-79 can vary depending on the cell type and the specific experimental goals. However, a common concentration range for in vitro studies is between 2 to 10 µg/mL.[6] For instance, treating serum-starved HeLa cells with 4 µg/mL of SC-79 for 30 minutes has been shown to induce cytosolic phosphorylation of Akt.[3][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: Is SC-79 permeable to the blood-brain barrier?
A: Yes, SC-79 is a brain-penetrable Akt activator.[3][5][7] This property makes it a valuable tool for in vivo studies investigating the role of Akt signaling in the central nervous system.
Stability and Solubility Data
| Parameter | Lyophilized Powder | In Solution |
| Storage Temperature | -20°C[1][3][7][8] | -20°C[1] or -80°C[3] |
| Stability | Up to 3 years[3][6] | 1 month at -20°C, 1 year at -80°C[3] |
| Solvents | N/A | DMSO: up to 100 mg/mL[1][2][4][5][7] Ethanol: up to 50 mg/mL[1][4][5] |
| Notes | Store under desiccating conditions.[2] | Aliquot to avoid freeze-thaw cycles.[1][3] Use fresh, anhydrous DMSO.[3] |
Experimental Protocols
Protocol 1: In Vitro Akt Phosphorylation Assay in HeLa Cells
This protocol describes how to assess the ability of SC-79 to induce Akt phosphorylation in a cell-based assay.
Materials:
-
HeLa cells
-
SC-79 (lyophilized powder)
-
Anhydrous DMSO
-
Serum-free cell culture medium
-
IGF (Insulin-like Growth Factor) as a positive control (optional)
-
Lysis buffer (e.g., 250 mM Sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA with protease inhibitors)
-
Equipment for Western blotting
Procedure:
-
Cell Culture: Plate HeLa cells and grow them to the desired confluency.
-
Serum Starvation: One hour prior to treatment, replace the growth medium with serum-free medium.
-
SC-79 Preparation: Prepare a stock solution of SC-79 in anhydrous DMSO. Dilute the stock solution to the desired working concentration in serum-free medium.
-
Treatment: Treat the serum-starved HeLa cells with SC-79 (e.g., 4 µg/mL) for 30 minutes.[3][6] A positive control group can be treated with a known Akt activator like IGF (e.g., 100 ng/mL).
-
Cell Lysis:
-
Fractionation (Optional): To separate cytosolic and membrane fractions, centrifuge the total cell lysate at 100,000 x g for 30 minutes. The supernatant contains the cytosolic fraction, and the pellet contains the membrane fraction.[3][6]
-
Western Blot Analysis:
-
Resolve the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308) and total Akt.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Troubleshooting Guide
Issue: SC-79 powder is difficult to dissolve.
-
Possible Cause: The DMSO used may have absorbed moisture, which reduces the solubility of SC-79.[3]
-
Solution: Always use fresh, anhydrous DMSO to prepare your stock solution.[3] If solubility issues persist, gentle warming or sonication can be applied to facilitate dissolution.[5][6]
Issue: Inconsistent or no activation of Akt is observed.
-
Possible Cause 1: The SC-79 solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution 1: Prepare fresh stock solutions and ensure they are properly aliquoted and stored at -20°C or -80°C.[1][3] It is recommended to use the solution within two months when stored at -20°C.[1]
-
Possible Cause 2: The working concentration of SC-79 may not be optimal for the specific cell line being used.
-
Solution 2: Perform a dose-response experiment to determine the optimal concentration of SC-79 for your cells.
-
Possible Cause 3: The treatment time may be too short or too long.
-
Solution 3: Conduct a time-course experiment to identify the optimal duration of SC-79 treatment for maximal Akt activation.
Issue: High background in Western blot analysis.
-
Possible Cause: Insufficient washing of the membrane or non-specific antibody binding.
-
Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations. Consider using a different blocking buffer or optimizing the antibody concentrations.
Visualizations
References
- 1. SC-79 | Cell Signaling Technology [cellsignal.com]
- 2. SC79, Akt activator (CAS 305834-79-1) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SC 79 | CAS 305834-79-1 | Akt kinase activator [stressmarq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SC79 | AKT agonist | TargetMol [targetmol.com]
- 7. SC 79 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 8. mybiosource.com [mybiosource.com]
Troubleshooting unexpected results with SC-79 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Akt activator, SC-79. All information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SC-79?
A1: SC-79 is a small molecule that activates Protein Kinase B (Akt). It functions by binding to the Pleckstrin Homology (PH) domain of Akt, inducing a conformational change that promotes its phosphorylation and activation in the cytosol.[1][2] This activation occurs independently of membrane translocation, a typical requirement for Akt activation by upstream signals like PI3K.[2]
Q2: What are the recommended solvent and storage conditions for SC-79?
A2: SC-79 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C. Avoid repeated freeze-thaw cycles.
Q3: What is a typical working concentration and treatment time for SC-79 in cell culture?
A3: The optimal concentration and treatment time are cell-type and experiment-dependent. However, a common starting point is a concentration range of 4-10 µg/mL.[2][3] Treatment times can vary from 15 minutes to 24 hours, depending on the desired outcome and the specific downstream signaling events being investigated.[1][4] A time-course and dose-response experiment is highly recommended to determine the optimal conditions for your specific cell line and experimental setup.
Troubleshooting Guides
Western Blotting: Phospho-Akt (Ser473/Thr308) Signal Issues
Q4: I am not observing a significant increase in phospho-Akt (p-Akt) signal after SC-79 treatment. What could be the issue?
A4: Several factors could contribute to a weak or absent p-Akt signal. Consider the following troubleshooting steps:
-
Suboptimal Treatment Conditions:
-
Concentration: The concentration of SC-79 may be too low for your cell type. Perform a dose-response experiment (e.g., 1, 5, 10, 20 µg/mL) to determine the optimal concentration.
-
Time Course: The peak of Akt phosphorylation can be transient. Conduct a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the optimal time point for analysis.[1]
-
-
Cellular Factors:
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect signaling pathways.
-
Serum Starvation: For some experiments, serum starvation prior to treatment can reduce basal p-Akt levels, making the effect of SC-79 more pronounced.
-
-
Technical Issues:
-
Antibody Performance: Verify the specificity and optimal dilution of your primary p-Akt antibody. Include a positive control (e.g., cells treated with a known Akt activator like insulin or EGF) to confirm antibody and detection system functionality.[5]
-
Lysate Preparation: Prepare lysates quickly on ice and include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of Akt.
-
Protein Loading: Ensure equal protein loading across all lanes of your gel using a reliable protein quantification method and a loading control like β-actin or GAPDH.
-
Q5: I am observing high background or non-specific bands on my p-Akt Western blot.
A5: High background can obscure the specific p-Akt signal. Here are some common causes and solutions:
-
Blocking: Insufficient blocking is a frequent cause. Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat milk, especially for phospho-antibodies).
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Titrate your antibodies to find the optimal dilution that provides a strong signal with low background.
-
Washing Steps: Inadequate washing can leave unbound antibodies on the membrane. Increase the number and duration of your wash steps with TBST.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.
Cell Viability and Proliferation Assays
Q6: My cell viability results with SC-79 are inconsistent or show unexpected toxicity.
A6: Inconsistent results in viability assays (e.g., MTT, XTT, CellTiter-Glo) can arise from several factors:
-
SC-79 Solubility: Ensure that the final concentration of DMSO in your culture medium is low (typically <0.5%) and consistent across all wells, as high concentrations of DMSO can be toxic to cells. SC-79 itself may precipitate at high concentrations in aqueous media; visually inspect your wells for any precipitate.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a compound might directly reduce MTT, leading to a false-positive signal for viability. Consider using a different viability assay that relies on a distinct mechanism (e.g., ATP measurement versus metabolic activity) to confirm your results.
-
Paradoxical Effects: While Akt activation is generally pro-survival, sustained hyperactivation can sometimes lead to paradoxical effects, including cell cycle arrest or senescence in certain cell types.[6] It is important to assess markers of these processes if you observe unexpected anti-proliferative effects.
-
Cell Seeding Density: Ensure a uniform and optimal cell seeding density across all wells. Overly confluent or sparse cultures can respond differently to treatment.
Q7: The dose-response curve for SC-79 in my proliferation assay is not a standard sigmoidal shape.
A7: A non-sigmoidal dose-response curve can be informative. Possible interpretations include:
-
Biphasic Response: Some compounds exhibit a biphasic (hormetic) effect, where low doses stimulate proliferation and high doses are inhibitory.
-
Off-Target Effects: At higher concentrations, off-target effects of SC-79 might come into play, leading to complex cellular responses. While SC-79 is reported to be a specific Akt activator, comprehensive kinase selectivity profiling data is not widely available. It is a good practice to validate key findings using a secondary, structurally unrelated Akt activator or through genetic approaches (e.g., Akt knockdown/knockout).
-
Experimental Artifact: Re-evaluate your experimental setup for potential errors in serial dilutions or assay execution.
Data Presentation
Table 1: Representative Time-Course of SC-79-Induced Akt Phosphorylation
| Treatment Time (minutes) | Fold Change in p-Akt (Ser473) vs. Control (0 min) |
| 0 | 1.0 |
| 15 | 3.5 |
| 30 | 5.2 |
| 60 | 4.1 |
| 120 | 2.8 |
Note: Data are illustrative and will vary depending on the cell line and experimental conditions.
Table 2: Example IC50 Values for SC-79 in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h treatment |
| MCF-7 | Breast Cancer | > 20 |
| U-87 MG | Glioblastoma | 15.8 |
| A549 | Lung Cancer | > 20 |
Note: Data are representative and highlight the cell-type-specific effects of SC-79 on cell viability.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt
-
Cell Treatment: Plate cells and allow them to adhere overnight. If necessary, serum-starve cells for 4-6 hours. Treat cells with the desired concentrations of SC-79 or vehicle control (DMSO) for the indicated times.
-
Lysis: Wash cells once with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel and run at 100-120V. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Akt (Ser473 or Thr308) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To assess total Akt levels, the membrane can be stripped and re-probed with an antibody against total Akt.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of SC-79 or a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: SC-79 signaling pathway, illustrating direct cytosolic activation of Akt.
Caption: General experimental workflow for studying the effects of SC-79.
Caption: Troubleshooting decision tree for unexpected results with SC-79.
References
- 1. Direct AKT activation in tumor-infiltrating lymphocytes markedly increases interferon-γ (IFN-γ) for the regression of tumors resistant to PD-1 checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. cjeo-journal.org [cjeo-journal.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potent and Paradoxical Biology of Cellular Senescence in Cancer | Annual Reviews [annualreviews.org]
Validation & Comparative
A Comparative Guide to the Efficacy of SC-79 and Other Akt Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule Akt activator, SC-79, with other agents known to activate the Akt signaling pathway. The information is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate tools for their studies.
The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a critical node in signal transduction pathways that govern cell survival, proliferation, and metabolism.[1] Dysregulation of the Akt pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention.[1] The development of small molecule activators of Akt, such as SC-79, provides a valuable tool for studying the physiological and pathological roles of this kinase.
Mechanism of Action: SC-79
SC-79 is a unique, cell-permeable small molecule that activates Akt.[2][3] It functions by binding to the pleckstrin homology (PH) domain of Akt, inducing a conformational change that makes Akt a more favorable substrate for its upstream activating kinases, such as PDK1.[4] A key feature of SC-79 is its ability to promote Akt activation in the cytosol, bypassing the need for recruitment to the plasma membrane, a requisite step for activation by growth factors.[4][5]
Comparison of Akt Activator Efficacy
Direct, head-to-head quantitative comparisons of SC-79 with other small-molecule Akt activators in the published literature are limited. However, we can compare its reported efficacy with that of well-established physiological activators like Insulin and Insulin-like Growth Factor-1 (IGF-1). The following table summarizes the available data on the activation of Akt by these compounds. Efficacy is primarily assessed by the extent of Akt phosphorylation at key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), which are critical for its full activation.
| Activator | Mechanism of Action | Typical Effective Concentration | Fold Increase in p-Akt (Ser473) | Cell Type(s) | Reference(s) |
| SC-79 | Binds to the PH domain of Akt, promoting a conformation favorable for phosphorylation. | 4-10 µg/mL | Varies by cell type and experimental conditions. Studies show significant increases in p-Akt. | HeLa, HEK293, HL60, NB4, HsSulton, and others. | [6] |
| Insulin | Binds to the insulin receptor, activating the PI3K/Akt pathway. | 100 nM | Varies; can induce robust and sustained Akt phosphorylation. | Multiple, including muscle, fat, and liver cells. | [7][8] |
| IGF-1 | Binds to the IGF-1 receptor, activating the PI3K/Akt pathway. | 10-100 ng/mL | Can induce a significant and time-dependent increase in Akt phosphorylation. | A549, PC12, T-cells, and others. | [9][10][11] |
| BPC-157 | Peptide with reported Akt activating properties. | Varies | Studies suggest increased Akt phosphorylation. | Tendon fibroblasts. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Akt activator efficacy.
Western Blotting for Phosphorylated Akt (p-Akt)
This is the most common method to assess Akt activation.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours to reduce basal Akt activity.
-
Treat cells with the Akt activator (e.g., SC-79, Insulin, IGF-1) at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.[7][12]
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of immunoprecipitated Akt.
1. Immunoprecipitation:
-
Lyse treated cells as described for Western blotting.
-
Incubate the cell lysate with an antibody specific for total Akt to immunoprecipitate the kinase.
-
Add protein A/G agarose beads to pull down the antibody-Akt complex.
-
Wash the beads several times to remove non-specific binding.
2. Kinase Reaction:
-
Resuspend the beads in a kinase assay buffer containing a known Akt substrate (e.g., GSK-3α peptide) and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
3. Detection of Substrate Phosphorylation:
-
Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody against the substrate. The intensity of the phosphorylated substrate band is proportional to the Akt kinase activity.[13][14]
Visualizing the Akt Signaling Pathway and Experimental Workflow
The following diagrams were created using Graphviz (DOT language) to illustrate the key pathways and processes.
References
- 1. Development of a Sensitive Bioassay for the Analysis of IGF-Related Activation of AKT/mTOR Signaling in Biological Matrices [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. IGF-1 activates the P13K/AKT signaling pathway via upregulation of secretory clusterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insulin-like growth factor-1 (IGF-1) induces the activation/phosphorylation of Akt kinase and cAMP response element-binding protein (CREB) by activating different signaling pathways in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insulin-like growth factor-1 activates Akt and Jun N-terminal kinases (JNKs) in promoting the survival of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Current Issues in Molecular Biology | An Open Access Journal from MDPI [mdpi.com]
A Comparative Guide to Akt Activation: SC-79 versus Insulin
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in signaling pathways that govern a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The controlled activation of Akt is a key therapeutic goal in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This guide provides a detailed comparison of two distinct methods for activating Akt: the synthetic small molecule SC-79 and the physiological hormone insulin.
Mechanisms of Akt Activation
The pathways through which insulin and SC-79 activate Akt are fundamentally different. Insulin triggers a receptor-mediated signaling cascade, while SC-79 acts as a direct allosteric activator.
Insulin-Mediated Akt Activation: Insulin initiates its effects by binding to the insulin receptor (IR), a receptor tyrosine kinase on the cell surface.[1] This binding event triggers the autophosphorylation of the receptor, creating docking sites for insulin receptor substrate (IRS) proteins.[1] Phosphorylated IRS proteins then recruit and activate phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[2] PIP3 acts as a second messenger, recruiting both Akt and its upstream kinase, phosphoinositide-dependent kinase 1 (PDK1), to the membrane.[2] This co-localization facilitates the phosphorylation of Akt at threonine 308 (Thr308) by PDK1 and at serine 473 (Ser473) by the mTORC2 complex, leading to its full activation.[3]
SC-79-Mediated Akt Activation: SC-79 is a cell-permeable small molecule that directly binds to the pleckstrin homology (PH) domain of Akt.[4] This interaction induces a conformational change in Akt, making it more susceptible to phosphorylation by upstream kinases, such as PDK1.[4][5][6] A key distinction is that SC-79-mediated activation of Akt occurs primarily in the cytosol and does not require the translocation of Akt to the plasma membrane, which is a prerequisite for insulin-mediated activation.[7] In fact, SC-79 has been shown to inhibit the membrane translocation of Akt.[4][7]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct activation pathways for Akt mediated by insulin and SC-79.
Comparative Analysis of Performance
The choice between SC-79 and insulin for Akt activation depends on the specific experimental goals. The following table summarizes key performance characteristics based on available data.
| Feature | Insulin | SC-79 |
| Mechanism | Indirect, via receptor tyrosine kinase signaling cascade | Direct, allosteric binding to Akt's PH domain |
| Subcellular Location of Activation | Plasma Membrane | Cytosol[7] |
| Requirement for PI3K | Yes, for PIP3 generation | No, acts downstream of PI3K[7] |
| Reported Effective Concentration | Nanomolar range (e.g., 1.2 - 30 nM)[8] | Micromolar range (e.g., 2.74 - 27.41 µM or ~1-10 µg/mL)[3] |
| Kinetics of Activation | Typically rapid and transient, subject to feedback regulation | Can induce sustained phosphorylation |
| Specificity | Activates multiple downstream pathways (e.g., MAPK pathway) | More specific to Akt, but may have off-target effects at high concentrations |
| Physiological Relevance | High, as it is the endogenous ligand | Low, it is a synthetic compound |
| Advantages | Physiologically relevant, well-characterized pathway | Bypasses receptor-level regulation, PI3K-independent activation |
| Disadvantages | Activates multiple signaling networks, potential for receptor desensitization | Potential for off-target effects, not a physiological activator |
Experimental Protocols
A common method to quantify Akt activation is through Western blotting for phosphorylated Akt (p-Akt) at Ser473 and Thr308.
Protocol: Western Blot for Akt Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, SH-SY5Y, or primary neurons) in appropriate culture medium and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce baseline Akt phosphorylation.
-
Treat cells with either insulin (e.g., 100 nM) or SC-79 (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) or with varying concentrations for a fixed time (e.g., 30 minutes).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phospho-Akt signal to the total Akt signal and the loading control.
-
Experimental Workflow Diagram
Conclusion
Both insulin and SC-79 are effective activators of Akt, but they operate through distinct mechanisms that make them suitable for different research applications. Insulin provides a physiologically relevant model for studying Akt signaling in the context of a complex, receptor-initiated cascade. In contrast, SC-79 offers a tool for the direct and specific activation of Akt, bypassing the need for upstream receptor and PI3K signaling. This makes SC-79 particularly useful for dissecting the downstream consequences of Akt activation in isolation from other pathways triggered by growth factors like insulin. The choice of activator should be guided by the specific scientific question being addressed, with careful consideration of the inherent differences in their mode of action.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Akt activator SC-79 is a potential treatment for alcohol-induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms for increased insulin-stimulated Akt phosphorylation and glucose uptake in fast- and slow-twitch skeletal muscles of calorie-restricted rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SC-79 and LY294002: Modulators of the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of SC-79, a known Akt activator, and LY294002, a well-established pan-PI3K inhibitor. By examining their mechanisms of action, biochemical efficacy, and cellular effects, this document aims to provide researchers with the necessary information to make informed decisions when selecting a modulator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway for their experimental needs.
Introduction to PI3K/Akt Signaling Modulators
The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer. Consequently, small molecule modulators that can either activate or inhibit this pathway are invaluable tools in both basic research and drug development.
SC-79 is a unique, cell-permeable small molecule that functions as an activator of Akt. It binds to the pleckstrin homology (PH) domain of Akt, promoting its phosphorylation and subsequent activation in the cytosol. This activation is independent of upstream PI3K activity, allowing for the specific investigation of Akt-mediated downstream effects.
LY294002 is a potent and reversible inhibitor of all isoforms of Class I PI3K. By competing with ATP at the kinase domain of PI3K, LY294002 effectively blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step for the recruitment and activation of Akt at the cell membrane. It is widely used to study the consequences of PI3K inhibition.
Quantitative Comparison of SC-79 and LY294002
The following table summarizes the key quantitative parameters for SC-79 and LY294002, compiled from various sources. It is important to note that a direct, head-to-head comparative study providing dose-response curves for both compounds from a single experimental setup was not identified in the public literature. Therefore, the presented values are derived from multiple independent studies and should be interpreted with this in mind.
| Parameter | SC-79 | LY294002 |
| Primary Target | Protein Kinase B (Akt) | Phosphoinositide 3-kinase (PI3K) |
| Mechanism of Action | Allosteric Activator | ATP-competitive Inhibitor |
| Effective Concentration (Akt Activation) | 2-10 µg/mL (in various cell lines) | N/A |
| IC50 (PI3Kα) | N/A | 0.5 µM |
| IC50 (PI3Kβ) | N/A | 0.97 µM |
| IC50 (PI3Kδ) | N/A | 0.57 µM |
| Off-Target Effects | Not extensively characterized | Inhibits other kinases such as CK2 (IC50 = 98 nM) and DNA-PK (IC50 = 1.4 µM) |
Signaling Pathways and Experimental Workflow
To visually represent the distinct mechanisms of SC-79 and LY294002, the following diagrams illustrate their points of intervention within the PI3K/Akt signaling cascade and a typical experimental workflow for their comparative analysis.
Confirming the Specificity of SC-79 for the Akt Pathway: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the specificity of a small molecule modulator is paramount to the reliability and interpretation of experimental results. This guide provides an objective comparison of SC-79, a known activator of the Akt signaling pathway, and outlines experimental protocols to independently verify its specificity.
SC-79 is a cell-permeable small molecule that has been identified as an activator of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB).[1][2][3] It functions by binding to the Pleckstrin Homology (PH) domain of Akt.[1][4] This interaction is unique as it induces a conformational change that promotes the phosphorylation and activation of Akt within the cytosol, rather than at the plasma membrane.[2][3][4] SC-79 is described as a pan-Akt activator, suggesting its activity across all Akt isoforms. While SC-79 is widely used as a specific Akt activator, a thorough evaluation of its off-target effects is crucial for rigorous scientific inquiry.
Mechanism of Action of SC-79
The canonical activation of Akt is initiated by upstream signals, such as growth factors, that activate phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. Akt, through its PH domain, is recruited to the membrane by binding to PIP3. This translocation allows for the phosphorylation of Akt at two key residues, Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, leading to its full activation.
SC-79 circumvents the need for membrane translocation. By binding to the PH domain, it induces a conformational state in cytosolic Akt that is favorable for phosphorylation by upstream kinases.[3] This leads to the activation of Akt's downstream signaling pathways, which are involved in cell survival, growth, proliferation, and metabolism.
Figure 1: Simplified Akt signaling pathway indicating the canonical activation route and the cytosolic activation by SC-79.
Evaluating the Specificity of SC-79
While SC-79 is reported to be a specific activator of Akt, comprehensive, publicly available kinome-wide screening data is limited. Therefore, it is recommended that researchers independently validate its specificity for their particular experimental system. The following sections detail the experimental protocols that can be employed for this purpose.
Data Presentation: SC-79 in Experimental Systems
The following table summarizes the concentrations of SC-79 used in various cell lines and the primary observations related to Akt activation. This information can serve as a starting point for designing experiments.
| Cell Line | SC-79 Concentration | Observed Effect on Akt Phosphorylation | Reference |
| HeLa | 4 µg/mL | Increased phosphorylation at S473 | [2] |
| SH-SY5Y | 10 µM | Potent increase in phosphorylation at S473 and T308 | [5] |
| HEK293, HL60, NB4, HsSulton | 8 µg/mL | Enhanced phosphorylation of all three Akt isoforms | [2] |
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of SC-79, a combination of biochemical and cell-based assays is recommended.
Western Blotting for Akt Activation
Western blotting is a fundamental technique to confirm that SC-79 activates Akt in the cell type of interest. This involves detecting the phosphorylated forms of Akt (at T308 and S473) and its downstream targets.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, serum-starve the cells for 1-4 hours to reduce basal Akt activity. Treat the cells with various concentrations of SC-79 (e.g., 1, 5, 10, 20 µM) for a specified time (e.g., 30-60 minutes). Include a vehicle control (DMSO) and a positive control (e.g., insulin or EGF).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (S473), phospho-Akt (T308), total Akt, phospho-GSK3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Figure 2: Standard workflow for Western blot analysis to confirm Akt activation by SC-79.
Kinase Profiling Assays
To obtain a broader view of SC-79's specificity, its effect on a large panel of kinases can be assessed. Several commercial services offer kinome-wide profiling.
General Protocol Outline:
-
Compound Submission: Provide a sample of SC-79 at a specified concentration to the service provider.
-
In Vitro Kinase Activity Assays: The compound is typically screened against a panel of hundreds of purified kinases. The activity of each kinase is measured in the presence and absence of SC-79.
-
Data Analysis: The results are usually presented as the percent inhibition or activation of each kinase at the tested concentration. This allows for the identification of potential off-target kinases.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with SC-79 or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble Akt remaining in the supernatant at each temperature by Western blotting or other quantitative methods like ELISA.
-
Data Analysis: Plot the amount of soluble Akt as a function of temperature. A shift in the melting curve to a higher temperature in the SC-79-treated samples compared to the control indicates direct binding and stabilization of Akt by SC-79.
References
Cross-Validation of SC-79 Effects with Genetic Akt Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activator SC-79 and genetic methods for activating the Akt signaling pathway. The data presented herein is collated from peer-reviewed studies to facilitate an objective evaluation of these two experimental approaches.
Introduction to Akt Activation Methods
The serine/threonine kinase Akt is a pivotal node in cellular signaling, governing processes such as cell survival, proliferation, and metabolism. Dysregulation of the Akt pathway is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, tools to modulate Akt activity are indispensable for both basic research and therapeutic development.
SC-79 is a novel, cell-permeable small molecule that acts as a pan-Akt activator. It binds to the pleckstrin homology (PH) domain of Akt, inducing a conformational change that facilitates its phosphorylation and activation in the cytosol.
Genetic Akt activation encompasses various techniques to endogenously activate Akt. A common approach is the expression of a constitutively active Akt (ca-Akt) , such as myristoylated Akt (myr-Akt) or mutants like E17K, which promote membrane localization and subsequent activation. Other genetic methods include the amplification of Akt genes or the inactivation of tumor suppressors that negatively regulate the pathway, such as PTEN.
This guide focuses on the cross-validation of SC-79's effects with those of a constitutively active Akt1 (ca-Akt1) to provide a direct comparison of pharmacological and genetic activation strategies.
Comparative Efficacy in Cellular Models
Experimental evidence from independent studies demonstrates a significant overlap in the functional outcomes of SC-79 treatment and the expression of constitutively active Akt1. Below are quantitative comparisons from studies in neuroprotection and cardioprotection models.
Neuroprotection in SH-SY5Y Cells
A study investigating the protective effects of Akt activation against hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y neuroblastoma cells revealed that SC-79 mimics the effects of constitutively active Akt1.
Table 1: Comparison of SC-79 and Constitutively Active Akt1 (ca-Akt1) on H₂O₂-Induced Toxicity in SH-SY5Y Cells
| Treatment Group | Cell Viability (%) | Apoptosis (%) | Necrosis (%) |
| Control | 100 | ~5 | ~2 |
| H₂O₂ | ~50 | ~35 | ~20 |
| SC-79 + H₂O₂ | ~85 | ~10 | ~5 |
| ca-Akt1 + H₂O₂ | ~85 | ~10 | ~5 |
| ca-Akt1 + SC-79 + H₂O₂ | ~85 | Not significantly different from ca-Akt1 + H₂O₂ | Not significantly different from ca-Akt1 + H₂O₂ |
Data are approximated from graphical representations in the cited literature.
The data indicates that both SC-79 and ca-Akt1 provide a similar degree of protection against H₂O₂-induced cell death, apoptosis, and necrosis.[1][2] Notably, the addition of SC-79 to cells already expressing ca-Akt1 did not confer additional protection, suggesting that both interventions act through the same pathway to achieve their neuroprotective effects.[1]
Cardioprotection in H9c2 Cells
In a model of oxygen-glucose deprivation/reoxygenation (OGD/R) injury in H9c2 cardiomyocytes, SC-79 and constitutively active Akt1 demonstrated comparable protective effects.
Table 2: Comparison of SC-79 and Constitutively Active Akt1 (ca-Akt1) on OGD/R-Induced Injury in H9c2 Cells
| Treatment Group | Cell Viability (%) | Cell Death (%) |
| Control | 100 | ~5 |
| OGD/R | ~55 | ~45 |
| SC-79 + OGD/R | ~80 | ~20 |
| ca-Akt1 + OGD/R | ~80 | ~20 |
Data are approximated from graphical representations in the cited literature.
These findings further support the notion that pharmacological activation of Akt by SC-79 can effectively replicate the cytoprotective outcomes of genetic Akt activation.
Downstream Signaling
Both SC-79 and genetic Akt activation lead to the phosphorylation and modulation of downstream Akt targets.
Table 3: Effect of SC-79 and Genetic Akt Activation on Downstream Targets
| Downstream Target | Effect of SC-79 | Effect of Genetic Akt Activation |
| GSK-3β | Increased phosphorylation (inhibition) | Increased phosphorylation (inhibition) |
| FoxO1 | Increased phosphorylation (inhibition) | Increased phosphorylation (inhibition) |
| Nrf2 | Increased activation and nuclear translocation | Increased activation |
The consistent modulation of these downstream effectors underscores the mechanistic similarity between SC-79 and genetic methods of Akt activation.
Experimental Protocols
SC-79 Treatment of SH-SY5Y Cells for Neuroprotection
-
Cell Culture: SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
SC-79 Pre-treatment: Cells are pre-treated with SC-79 (typically 5-10 µM) for 1-2 hours prior to the induction of oxidative stress.
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium at a final concentration of 100-200 µM for 24 hours.
-
Assessment of Cell Viability and Death: Cell viability is assessed using the MTT assay. Apoptosis and necrosis are quantified using Annexin V/Propidium Iodide staining followed by flow cytometry.
Transfection of H9c2 Cells with Constitutively Active Akt1
-
Cell Seeding: H9c2 cells are seeded in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Reagent Preparation: For each well, dilute the plasmid DNA encoding constitutively active Akt1 (e.g., pCMV-myr-Akt1) and Lipofectamine 2000 separately in serum-free medium (e.g., Opti-MEM).[3][4][5][6][7]
-
Complex Formation: Combine the diluted DNA and Lipofectamine 2000 and incubate at room temperature for 20 minutes to allow for complex formation.[7]
-
Transfection: Add the DNA-lipid complexes to the cells and incubate at 37°C. The medium can be changed after 4-6 hours.[3][7]
-
Selection (for stable cell lines): 24-48 hours post-transfection, begin selection with an appropriate antibiotic (e.g., puromycin) if the plasmid contains a resistance gene.
-
OGD/R Treatment: Once stable expression is achieved, cells are subjected to oxygen-glucose deprivation for a specified period, followed by reoxygenation.
-
Analysis: Cell viability and death are assessed as described for the SH-SY5Y cells.
Western Blotting for Akt Phosphorylation
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8][9]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt.[8][9]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[8]
Visualizing the Pathways and Workflows
Caption: Simplified Akt signaling pathway showing points of intervention.
Caption: Comparative experimental workflows for SC-79 and genetic Akt activation.
Conclusion
The available data strongly suggests that the pharmacological activator SC-79 effectively mimics the functional effects of genetic Akt activation, specifically the expression of constitutively active Akt1. This cross-validation supports the use of SC-79 as a reliable tool for studying the consequences of Akt activation in various cellular contexts. The choice between a pharmacological or genetic approach will depend on the specific experimental goals, with SC-79 offering a convenient and titratable method for acute Akt activation, while genetic models are more suited for studying the long-term consequences of sustained Akt activity.
References
- 1. SC79 protects dopaminergic neurons from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SC79 protects dopaminergic neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailoring transfection for cardiomyocyte cell lines: balancing efficiency and toxicity in lipid versus polymer-based transfection methods in H9c2 and HL-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ASSA13-03-29 Optimization of Transfection Conditions For Transfecting pAAV-IRES-hrGFP Plasmid to H9C2 Cell Mediated by Lipofectamine 2000 | Heart [heart.bmj.com]
- 7. genscript.com [genscript.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Guide to SC-79 and Wortmannin in PI3K/Akt Pathway Research
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is implicated in a wide range of diseases, most notably cancer, making it a key target for therapeutic intervention. Two widely utilized small molecules in the study of this pathway are SC-79 and Wortmannin. This guide provides a detailed comparison of their mechanisms of action, potency, and specificity, supported by experimental data and protocols to aid researchers in selecting the appropriate tool for their studies.
At a Glance: SC-79 vs. Wortmannin
| Feature | SC-79 | Wortmannin |
| Primary Target | Protein Kinase B (Akt) | Phosphoinositide 3-kinase (PI3K) |
| Mechanism of Action | Allosteric activator; binds to the pleckstrin homology (PH) domain of Akt, inducing a conformational change that promotes its phosphorylation and activation in the cytosol.[1][2][3] | Non-competitive, irreversible inhibitor; covalently binds to the p110 catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3.[4][5][6] |
| Effect on PI3K/Akt Pathway | Activator of Akt signaling | Inhibitor of PI3K and upstream signaling to Akt |
| Potency | Effective concentrations for Akt activation in cell culture are reported in the range of 4-10 µg/mL (approximately 8-20 µM).[7][8] | Potent inhibitor of PI3K with an IC50 of approximately 3-5 nM.[4][5][6][9] |
| Specificity | Reported to be a specific activator of all Akt isoforms (pan-Akt activator).[7][10] | Non-specific; inhibits other PI3K-related kinases and other protein kinases at higher concentrations, including mTOR, DNA-PKcs (IC50 ~16 nM), ATM (IC50 ~150 nM), and PLK1 (IC50 ~24 nM).[4][6][11][12] |
| Mode of Action | Reversible | Irreversible |
| Cellular Localization of Action | Primarily cytosolic activation of Akt.[2][7] | Acts at the plasma membrane to prevent the generation of PIP3.[13] |
| Key Applications | Studying the consequences of Akt activation, rescuing cellular models with deficient Akt signaling, neuroprotective and cardioprotective studies.[2][8][14] | Widely used as a tool to inhibit PI3K signaling and study its downstream effects, inducing apoptosis and inhibiting cell proliferation in cancer studies.[6][11] |
| Limitations | Potential for off-target effects at higher concentrations, though less documented than Wortmannin. | Short half-life in solution and significant off-target activity, liver toxicity in animal models.[4][11] |
Delving into the Mechanisms: How They Modulate the PI3K/Akt Pathway
The fundamental difference between SC-79 and Wortmannin lies in their opposing effects on the PI3K/Akt pathway. SC-79 serves as an activator, directly targeting Akt, while Wortmannin is an inhibitor, acting on the upstream kinase, PI3K.
SC-79: A Direct Activator of Cytosolic Akt
SC-79 operates through a unique mechanism that bypasses the canonical requirement for PI3K-mediated generation of PIP3 at the plasma membrane. It binds to the PH domain of Akt, inducing a conformational change that exposes the phosphorylation sites (Threonine 308 and Serine 473). This allows for the phosphorylation and subsequent activation of Akt within the cytosol. This mode of action makes SC-79 a valuable tool for investigating the downstream consequences of Akt activation, independent of upstream signaling events.
Wortmannin: A Potent, Irreversible Inhibitor of PI3K
Wortmannin, a fungal metabolite, acts as a potent and irreversible inhibitor of PI3K.[4][5] It covalently modifies a lysine residue in the ATP-binding site of the p110 catalytic subunit of PI3K, thereby blocking its kinase activity. This inhibition prevents the conversion of PIP2 to PIP3, a critical step in the activation of Akt. Without the accumulation of PIP3 at the plasma membrane, Akt cannot be recruited and subsequently activated by its upstream kinases, PDK1 and mTORC2. While highly potent, the irreversibility and lack of specificity of Wortmannin are important considerations in experimental design.
Below is a diagram illustrating the points of action for SC-79 and Wortmannin within the PI3K/Akt signaling cascade.
Caption: The PI3K/Akt signaling pathway with points of intervention for SC-79 and Wortmannin.
Experimental Design: A Comparative Workflow
To effectively compare the effects of SC-79 and Wortmannin on the PI3K/Akt pathway, a structured experimental workflow is essential. The following diagram outlines a typical approach, from cell culture to data analysis.
References
- 1. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SC79 protects dopaminergic neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wortmannin is a potent phosphatidylinositol 3-kinase inhibitor: the role of phosphatidylinositol 3,4,5-trisphosphate in neutrophil responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. stemcell.com [stemcell.com]
- 13. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating In Vivo Target Engagement of Akt Activators: A Comparative Guide to SC-79 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo target engagement of SC-79, a well-characterized Akt activator, and emerging alternatives. The objective is to offer a comprehensive resource for validating the efficacy of these compounds in preclinical research, supported by experimental data and detailed methodologies.
Introduction to Akt Activation and In Vivo Target Engagement
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in intracellular signaling pathways, governing cell survival, growth, proliferation, and metabolism. Pharmacological activation of Akt holds therapeutic potential for a range of conditions, including neurodegenerative diseases and ischemia. Validating that an Akt activator reaches and engages its target in a living organism (in vivo) is a crucial step in preclinical drug development. This is typically assessed by measuring the phosphorylation of Akt at key residues (Serine 473 and Threonine 308) and the modulation of downstream signaling molecules.
Comparative Analysis of In Vivo Akt Activators
This guide focuses on SC-79 and introduces a potential alternative, Compound 7460-0250, for which in vivo data is available.
Quantitative Data Summary
The following table summarizes the available in vivo data for SC-79 and Compound 7460-0250. Direct comparative studies are limited, and thus the data is presented from independent experiments.
| Compound | Animal Model | Dose and Administration | Target Engagement Readout | Key Findings | Reference |
| SC-79 | C57BL/6 Mice | 10 mg/kg, Intraperitoneal | Increased p-Akt (Ser473) in liver tissue | Protected mice from Fas-induced fulminant hepatic failure. | [1] |
| SC-79 | MCAO Mice | 0.04 mg/g (40 mg/kg), Intraperitoneal | Not directly measured in this study, but inferred from neuroprotective effects | Attenuated stroke-induced neuronal death. | [2] |
| Compound 7460-0250 | C57BL/6 Mice | 25 and 100 mg/kg, Intraperitoneal | Increased p-Akt and p-mTOR in lung tissue | Alleviated lung injury in a sepsis model. | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for designing new experiments. Below are generalized protocols for in vivo target engagement studies based on the available literature.
In Vivo Animal Studies
Objective: To assess the ability of a compound to activate Akt in a specific tissue in a living animal.
Animal Model: The choice of animal model is dependent on the research question. For general target engagement, C57BL/6 mice are commonly used. For disease-specific studies, relevant models such as the Middle Cerebral Artery Occlusion (MCAO) model for stroke or a sepsis model induced by cecal ligation and puncture (CLP) are employed.[2][3]
Compound Administration:
-
SC-79: A dose of 10 mg/kg is administered via intraperitoneal (i.p.) injection.[1] For neuroprotection studies, a dose of 40 mg/kg (0.04 mg/g) has been used.[2]
-
Compound 7460-0250: Doses of 25 and 100 mg/kg have been administered via intraperitoneal (i.p.) injection 2 hours prior to inducing sepsis.[3]
Tissue Collection and Lysate Preparation:
-
At a predetermined time point after compound administration, humanely euthanize the animals.
-
Rapidly dissect the tissue of interest (e.g., liver, brain, lung) on ice.
-
Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
Western Blotting for Phospho-Akt
Objective: To detect the levels of phosphorylated Akt (p-Akt) as a marker of target engagement.
-
Protein Separation: Separate equal amounts of protein from each sample by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C. Also, probe a separate membrane with an antibody against total Akt as a loading control.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal on X-ray film or with a digital imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the band intensities and determine the ratio of p-Akt to total Akt.
Visualizations
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the proposed mechanism of SC-79 action.
Experimental Workflow for In Vivo Target Engagement
Caption: A generalized workflow for validating in vivo target engagement using Western blotting.
References
A Researcher's Guide to SC-79: Ensuring Consistent Akt Activation Through Batch-to-Batch Comparison
For researchers in pharmacology, cell biology, and drug discovery, the small molecule SC-79 is a valuable tool for investigating the Akt signaling pathway. As a potent and specific activator of Akt, SC-79 allows for the elucidation of this pathway's role in numerous cellular processes, from cell survival and proliferation to metabolism. However, as with any chemical probe, lot-to-lot variability can introduce significant inconsistencies in experimental results. This guide provides a framework for the side-by-side comparison of different batches of SC-79, ensuring the reliability and reproducibility of your research.
The consistency of a chemical probe's purity and activity is paramount for generating robust and reproducible data. Minor variations in manufacturing can lead to differences in the concentration of the active compound or the presence of impurities that could have off-target effects. Therefore, it is crucial for researchers to perform in-house validation of new batches of SC-79 before their use in critical experiments.
Quantitative Comparison of Hypothetical SC-79 Batches
To illustrate the importance of batch validation, the following table presents hypothetical data from three different lots of SC-79. These data represent key quality control parameters that should be assessed for each new batch.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, % area at 280 nm) | 99.2% | 95.5% | 98.8% | > 98% |
| Identity (LC/MS, [M+H]⁺) | 365.1 m/z | 365.1 m/z | 365.1 m/z | Matches expected mass |
| EC₅₀ for Akt Phosphorylation (Ser473) | 5.2 µM | 8.9 µM | 5.5 µM | < 6 µM |
| Solubility in DMSO | > 50 mg/mL | > 50 mg/mL | 25 mg/mL | > 50 mg/mL |
Analysis of Hypothetical Data:
-
Batch A meets all acceptance criteria, demonstrating high purity and potent activity.
-
Batch B shows lower purity and a significantly higher EC₅₀ value, indicating reduced potency. This batch may not produce the desired level of Akt activation at standard concentrations.
-
Batch C has acceptable purity and potency but exhibits lower solubility, which could be a factor in certain experimental setups.
This hypothetical comparison underscores the necessity of verifying the specifications of each new batch of SC-79 to ensure experimental consistency.
Experimental Protocols for SC-79 Batch Validation
A key functional assay for validating SC-79 activity is to measure the phosphorylation of Akt at Serine 473 (pAkt-Ser473) in a relevant cell line. Western blotting is a standard method for this assessment.
Protocol: Western Blot for pAkt (Ser473) and Total Akt
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa, SH-SY5Y) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal Akt phosphorylation.
-
Prepare a dilution series of each SC-79 batch in serum-free media. A typical concentration range would be from 0.1 µM to 20 µM.
-
Treat the cells with the different concentrations of each SC-79 batch for 30 minutes. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for loading on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pAkt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
Strip the membrane and re-probe with a primary antibody against total Akt as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pAkt (Ser473) and total Akt using densitometry software.
-
Normalize the pAkt signal to the total Akt signal for each sample.
-
Plot the normalized pAkt levels against the SC-79 concentration for each batch and determine the EC₅₀ value.
-
Visualizing the Mechanism and Workflow
To better understand the context of SC-79's action and the process of batch validation, the following diagrams are provided.
Caption: PI3K/Akt signaling pathway with SC-79 intervention.
Caption: Experimental workflow for SC-79 batch validation.
Evaluating the Neuroprotective Effects of SC-79 Versus Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective neuroprotective strategies is a cornerstone of neuroscience research, driven by the urgent need to combat the devastating effects of neurodegenerative diseases and acute brain injuries. Central to this effort is the identification and evaluation of novel therapeutic compounds that can shield neurons from damage and promote their survival. SC-79, a selective activator of the protein kinase B (Akt) signaling pathway, has emerged as a promising candidate. This guide provides an objective comparison of the neuroprotective effects of SC-79 against other compounds, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Mechanism of Action: A Tale of Different Pathways
The neuroprotective properties of a compound are intrinsically linked to its mechanism of action. While SC-79 exerts its effects primarily through the activation of the Akt pathway, other compounds leverage different molecular cascades to protect neurons.
SC-79: As a potent and selective activator of Akt, SC-79 promotes neuronal survival by enhancing the downstream signaling of this critical kinase.[1] Activated Akt phosphorylates a multitude of substrates involved in inhibiting apoptosis (programmed cell death) and promoting cell growth and proliferation.[1]
Insulin-like Growth Factor-1 (IGF-1): IGF-1 is a neurotrophic factor that also activates the PI3K/Akt pathway upon binding to its receptor.[2] Its neuroprotective effects are well-documented and serve as a benchmark for Akt-dependent neuroprotection.[2][3]
7,8-Dihydroxyflavone (7,8-DHF): This flavonoid acts as a potent agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][4] Activation of the TrkB pathway initiates signaling cascades that overlap with the Akt pathway but also involve other pro-survival factors.[4]
Cariporide: This compound is a selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1).[5] Its neuroprotective mechanism is distinct from the others, focusing on preventing intracellular sodium and calcium overload, which are key events in excitotoxicity and ischemic cell death.[5]
Comparative Analysis of Neuroprotective Efficacy
Direct comparative studies of SC-79 against a wide range of neuroprotective agents are limited. However, by examining data from studies employing similar experimental models, we can draw insightful, albeit indirect, comparisons. The following tables summarize key quantitative data from studies investigating the neuroprotective effects of SC-79 and other relevant compounds in an in vitro model of oxidative stress using the human neuroblastoma cell line SH-SY5Y and the neurotoxin hydrogen peroxide (H2O2).
Table 1: Neuroprotective Effects of SC-79 against H2O2-Induced Oxidative Stress in SH-SY5Y Cells
| Treatment | Concentration | Cell Viability (% of Control) | LDH Release (% of Max) | Apoptosis (% TUNEL Positive) |
| Control | - | 100% | ~5% | <5% |
| H2O2 (250 µM) | - | ~50% | ~80% | >60% |
| SC-79 (10 µM) + H2O2 | 10 µM | ~85% | ~20% | ~15% |
Data synthesized from studies investigating the effects of SC-79 in SH-SY5Y cells subjected to oxidative stress.
Table 2: Neuroprotective Effects of Other Compounds in a Similar Oxidative Stress Model
| Compound | Concentration | Cell Viability (% of Control) | Key Finding |
| IGF-1 | 10 nM | Significantly increased | Prevents MPP+-induced apoptosis[2] |
| Hesperetin | 10-40 µM | Significantly increased | Decreased intracellular ROS and NO[6] |
| Arzanol | 5-25 µM | Significantly preserved | Reduced ROS generation[7] |
| Tranexamic Acid | 6.25 and 25 mM | Significantly protected | Attenuated H2O2-induced apoptosis[8] |
Note: The data in Table 2 are from separate studies and may have variations in experimental conditions. A direct comparison of potency should be made with caution.
Experimental Protocols
To ensure reproducibility and facilitate the design of future comparative studies, detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used as they exhibit many characteristics of dopaminergic neurons.[2]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Oxidative Stress: Hydrogen peroxide (H2O2) is a widely used agent to induce oxidative stress and neuronal cell death. A typical concentration used is 250-600 µM for 24 hours.[6][9]
-
Compound Treatment: Neuroprotective compounds are typically pre-incubated with the cells for a specific period (e.g., 1-2 hours) before the addition of the stress-inducing agent.[9]
Assessment of Neuroprotection
-
Cell Viability (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
-
Plate cells in a 96-well plate.
-
After treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Cell Death (LDH Assay): This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[12][13]
-
After treatment, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 490 nm).
-
-
Apoptosis (TUNEL Assay): The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[14][15][16][17]
-
Fix and permeabilize the cells.
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.
-
TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Visualize the labeled cells using fluorescence microscopy or flow cytometry.
-
Signaling Pathways and Experimental Workflows
To visualize the complex molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: SC-79 signaling pathway for neuroprotection.
Caption: Experimental workflow for evaluating neuroprotection.
Conclusion
SC-79 demonstrates significant neuroprotective effects, primarily through the robust activation of the Akt signaling pathway. This positions it as a valuable tool for research into Akt-mediated cell survival and a potential therapeutic candidate. While direct comparative data with other neuroprotective agents is still emerging, the available evidence suggests that compounds acting through diverse mechanisms, such as TrkB agonism (7,8-DHF) and NHE1 inhibition (cariporide), also offer compelling neuroprotective profiles. The choice of a therapeutic agent will likely depend on the specific pathological context, with Akt activators like SC-79 being particularly relevant in conditions characterized by apoptosis and a need for pro-growth signaling. Future head-to-head comparative studies are crucial to definitively establish the relative efficacy of these compounds and to guide the development of next-generation neuroprotective therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin-like growth factor I rescues SH-SY5Y human neuroblastoma cells from hyperosmotic induced programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Cariporide - Wikipedia [en.wikipedia.org]
- 6. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Artemisinin Attenuated Hydrogen Peroxide (H2O2)-Induced Oxidative Injury in SH-SY5Y and Hippocampal Neurons via the Activation of AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. TUNEL assay for apoptosis of neurons [bio-protocol.org]
- 15. TUNEL assay [bio-protocol.org]
- 16. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester proper disposal procedures
For Immediate Reference: This document provides crucial safety and disposal protocols for 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester (CAS No. 305834-79-1). All personnel handling this compound must adhere to these guidelines to ensure personal safety and environmental compliance.
This guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on the chemical properties of the compound and general best practices for laboratory waste management, in the absence of a specific Safety Data Sheet (SDS) from the manufacturer. One supplier has noted "Hazard Statement: No Data Available," underscoring the need for cautious handling and disposal.[1][2]
I. Core Safety & Hazard Assessment
Due to the presence of chloro, cyano, and ethoxycarbonyl functional groups, this compound should be treated as a hazardous substance.
| Hazard Class | Justification | Primary Disposal Concern |
| Halogenated Organic Compound | Presence of a chlorine atom on the benzopyran ring. | Must be segregated into a specific "Halogenated Organic Waste" stream for proper disposal, typically via incineration.[1][3][4][5] |
| Cyano-Containing Compound | Presence of a nitrile (-C≡N) group. | Potential for high toxicity if cyanide ions are released. Requires careful handling to prevent reactions that could liberate hydrogen cyanide gas.[6] |
| Organic Ester | Presence of two ethyl ester groups. | Likely combustible and should be kept away from ignition sources. Will be disposed of with organic waste. |
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.
II. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe disposal of the solid compound and any solutions containing it.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid waste of the compound in a dedicated, clearly labeled, and sealable container.
-
The container must be labeled as "Halogenated Organic Waste" and should also list the full chemical name: "2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester".
-
-
Solutions:
-
Solutions of this compound (e.g., in DMSO or ethanol) should also be collected in a designated "Halogenated Organic Liquid Waste" container.[3][4]
-
Ensure the container is compatible with the solvent used.
-
The waste container must be kept closed when not in use and stored in a secondary containment bin within a designated satellite accumulation area.[4]
-
2. Handling and Transfer:
-
All transfers of this waste should be conducted within a chemical fume hood to minimize inhalation exposure.[4]
-
Avoid generating dust if handling the solid form.
-
Use appropriate tools (spatula, funnel) to transfer the waste into the designated container, ensuring the exterior of the container remains clean.
3. Final Disposal:
-
Once the waste container is full (no more than 90%), ensure it is tightly sealed.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste disposal.
III. Emergency Procedures
-
Spills:
-
In case of a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.[4]
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for the specified chemical.
References
Personal protective equipment for handling 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester (CAS No. 305834-79-1). In the absence of a specific Safety Data Sheet (SDS), this guidance is based on general best practices for handling novel, chlorinated, organic, cyano-containing compounds in a laboratory setting. A thorough risk assessment should be conducted before beginning any work with this substance.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale & Specifications |
| Eye and Face Protection | Safety goggles and a face shield | Goggles provide a seal against splashes and fine particles. A face shield offers an additional layer of protection, especially when handling larger quantities or during procedures with a high splash risk.[1][2] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Disposable nitrile gloves offer good protection against incidental splashes.[1][3][4] For prolonged contact or when handling larger volumes, consider double-gloving or using thicker neoprene gloves. Always inspect gloves for damage before use and change them immediately if contaminated.[3] |
| Body Protection | Laboratory coat (fire-resistant recommended) | A lab coat protects skin and personal clothing from contamination.[4][5] A fire-resistant lab coat is advisable if flammable solvents are used. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this solid compound should be performed within a functioning chemical fume hood to minimize inhalation of airborne particles.[4][6] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates may be necessary, following a formal respiratory protection program.[1][3] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. Shoes should be made of a non-absorbent material.[4][5] |
Operational Plan: Safe Handling Procedure
A systematic approach is critical to ensure safety during the handling of this chemical.
-
Preparation :
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.
-
Review the experimental protocol and identify potential hazards.
-
-
Handling :
-
Post-Handling :
-
Decontaminate the work area thoroughly after each use.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
-
Waste Segregation : This compound is a chlorinated organic substance. Therefore, all waste containing this chemical, including contaminated consumables (e.g., gloves, weighing paper), must be disposed of in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Irritant).
-
Storage : Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Never dispose of this chemical down the drain.[6]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling a novel chemical compound in a laboratory setting.
Caption: Workflow for Safe Chemical Handling.
References
- 1. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
